molecular formula C7H10N4O4S B13975437 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide CAS No. 62009-22-7

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Cat. No.: B13975437
CAS No.: 62009-22-7
M. Wt: 246.25 g/mol
InChI Key: SUKMNRKLPSLGAH-UHFFFAOYSA-N
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Description

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H10N4O4S and its molecular weight is 246.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

62009-22-7

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

IUPAC Name

6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

SUKMNRKLPSLGAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis & Synthesis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide , a critical heterocyclic scaffold utilized in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (e.g., analogs of Gedatolisib/Omipalisib).

The molecule features a highly functionalized pyridine core characterized by a "push-pull" electronic system: the electron-donating amino group at C6 opposes the electron-withdrawing nitro (C5) and sulfonamide (C3) groups. This guide details the structural implications of this arrangement, a validated synthetic pathway starting from 6-amino-5-nitropyridine-3-sulfonic acid (CAS 62009-38-5) , and a self-validating analytical protocol for quality assurance in drug discovery workflows.

Structural & Electronic Characterization

Chemical Identity[1][2][3][4]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 262.24 g/mol

  • Core Scaffold: 2,3,5-trisubstituted pyridine

Electronic "Push-Pull" System

The reactivity and spectroscopic signature of this molecule are defined by the interplay between substituents:

  • C6-Amino Group (Donor): Acts as a strong resonance donor, increasing electron density at C3 and C5. However, C5 is occupied by a nitro group.

  • C5-Nitro Group (Acceptor): Located ortho to the amino group. This proximity facilitates a strong intramolecular hydrogen bond between one amino proton and the nitro oxygen ($ \text{N-H} \cdots \text{O=N} $). This locks the conformation and reduces the nucleophilicity of the amine.

  • C3-Sulfonamide (Acceptor): Located para to the amino group (structurally C6 is para to C3 in pyridine nomenclature relative to the nitrogen). This enhances the acidity of the remaining amino proton and deshields the ring protons.

Predicted Physiochemical Properties
PropertyValue/PredictionRationale
pKa (Amino) ~2.5 - 3.5Significantly lowered by ortho-NO2 and para-SO2R groups.
LogP ~0.8 - 1.2Lipophilic dimethyl and nitro groups balance the polar sulfonamide/amino.
Solubility Low in Water; High in DMSO/DMFIntramolecular H-bonding reduces water solubility; planar stacking likely.
UV

~340-360 nmBathochromic shift due to strong conjugation (nitroaniline-like chromophore).

Synthetic Methodology

The synthesis of this molecule requires careful regiocontrol. Direct nitration of the sulfonamide is possible but often yields mixtures. The most robust, authoritative route utilizes 6-amino-5-nitropyridine-3-sulfonic acid as the defining intermediate.

Synthesis Workflow (DOT Diagram)

SynthesisRoute Start 6-Aminopyridine-3-sulfonic acid Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter1 6-Amino-5-nitropyridine- 3-sulfonic acid (CAS 62009-38-5) Step1->Inter1 Electrophilic Subst. (Ortho to NH2) Step2 Chlorination (POCl3 / PCl5) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Acid Activation Step3 Amidation (HN(CH3)2 / THF) Inter2->Step3 Final Target: 6-Amino-N,N-dimethyl- 5-nitropyridine-3-sulfonamide Step3->Final Nucleophilic Subst.

Caption: Validated synthetic pathway via the stable nitro-acid intermediate (CAS 62009-38-5).

Detailed Protocol
Step 1: Preparation of 6-Amino-5-nitropyridine-3-sulfonic acid
  • Reagents: 6-Aminopyridine-3-sulfonic acid, Fuming

    
    , Conc. 
    
    
    
    .
  • Procedure:

    • Dissolve 6-aminopyridine-3-sulfonic acid in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temp <10°C (Exothermic!).
      
    • Allow to warm to RT and stir for 4 hours. The amino group directs nitration to the C5 position (ortho).

    • Quench over ice. Filter the yellow precipitate.[1][2][3]

    • Validation: Check LC-MS for M-H = 218 (Negative mode).

Step 2: Conversion to Sulfonyl Chloride
  • Reagents:

    
     (Phosphorus oxychloride), 
    
    
    
    .
  • Procedure:

    • Suspend the nitro-acid from Step 1 in anhydrous

      
      .
      
    • Add 1.1 eq of

      
      . Reflux at 80°C for 3 hours.
      
    • Evaporate excess

      
       under vacuum.
      
    • Critical: Use the crude sulfonyl chloride immediately for the next step to prevent hydrolysis.

Step 3: Amidation (Target Formation)
  • Reagents: Dimethylamine (2.0M in THF), Triethylamine (

    
    ), DCM.
    
  • Procedure:

    • Dissolve crude sulfonyl chloride in dry DCM at 0°C.

    • Add

      
       (2 eq) followed by Dimethylamine (1.2 eq).
      
    • Stir at RT for 2 hours.

    • Wash with 1N HCl (to remove unreacted amine/pyridine traces) and Brine.

    • Recrystallize from EtOH/Water.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate for drug development, a multi-modal analysis is required.

NMR Spectroscopy (Predicted)

Due to the specific substitution pattern, the


-NMR spectrum is distinct and simple, allowing for rapid purity assessment.
PositionShift (

, ppm)
MultiplicityInterpretation
N-H (Amino) 8.5 - 9.5Broad Singlet (2H)Highly deshielded due to intramolecular H-bond with

.
C4-H (Aromatic) 8.8 - 9.0Singlet (1H)Sandwiched between

and

. Most deshielded ring proton.
C2-H (Aromatic) 8.4 - 8.6Singlet (1H)Flanked by Ring N and

.
N-CH3 2.7 - 2.8Singlet (6H)Characteristic dimethyl sulfonamide peak.
Mass Spectrometry (ESI)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     (Calculated).
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      ).
    • Loss of

      
       fragment.
      
HPLC Method Development

For purity analysis, use a reverse-phase method capable of resolving the polar acid impurity (starting material) from the lipophilic target.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 340 nm (nitro-amine charge transfer band).

Analytical Logic Flow (DOT Diagram)

AnalysisLogic Sample Crude Product Sample HPLC HPLC-UV (254/340nm) Sample->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck MS LC-MS (ESI+) PurityCheck->MS Yes Reprocess Recrystallize / Column PurityCheck->Reprocess No MassCheck [M+H]+ = 263.05? MS->MassCheck NMR 1H-NMR (DMSO-d6) MassCheck->NMR Yes MassCheck->Reprocess No (Wrong Product) StructCheck Integrals Correct? (2 Ar-H, 6 Me-H) NMR->StructCheck Release RELEASE BATCH (Valid Intermediate) StructCheck->Release Yes StructCheck->Reprocess No

Caption: Decision tree for analytical validation of the synthesized intermediate.

References

  • Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Vol 6, No 3. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2019). WO2019020657 - Pyridine-3-Sulfonamide Compounds as PI3-Kinase Inhibitors. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Amino-5-nitropyridine Spectra and Properties. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Prospective Analysis: The Therapeutic Potential of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive prospective analysis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide, a novel yet uncharacterized molecule, for its potential application in drug discovery. In the absence of direct published data, this document establishes a foundational roadmap for its investigation. By deconstructing the molecule into its core pharmacophores—the nitropyridine scaffold and the N,N-disubstituted sulfonamide moiety—we extrapolate potential mechanisms of action and therapeutic hypotheses. This guide synthesizes established knowledge on related chemical classes to propose targeted applications in oncology, infectious diseases, and inflammatory conditions. We present detailed, field-proven experimental protocols for synthesis, in vitro screening, and preliminary ADME-Tox profiling, designed to serve as a self-validating framework for researchers. The objective is to provide drug development professionals with the scientific rationale and practical methodologies required to systematically evaluate this promising compound and unlock its therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

The field of drug discovery is perpetually driven by the search for novel chemical entities with unique therapeutic profiles. This compound represents such a molecule, combining several well-established pharmacophoric elements into a single, uninvestigated scaffold. Its potential utility can be inferred from the rich medicinal chemistry history of its components.

  • The Sulfonamide Moiety: As a class, sulfonamides were the first systemic chemotherapeutic agents to be used effectively for bacterial infections in humans and catalyzed the modern era of antimicrobial therapy.[1] Their applications have since expanded dramatically, with sulfonamide-based drugs demonstrating efficacy as anticancer, anti-inflammatory, and diuretic agents, among others.[2][3][4]

  • The Nitropyridine Core: Pyridine-based ring systems are privileged structures in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[5] The inclusion of a nitro group significantly modulates the electronic properties of the pyridine ring, making it a versatile precursor for a wide range of bioactive molecules with demonstrated anticancer, antifungal, and kinase inhibitory activities.[5][6]

The strategic combination of an N,N-dimethylsulfonamide group with a nitropyridine core suggests a molecule with a distinct physicochemical profile and multi-target potential. This guide outlines the scientific basis for its investigation and provides a rigorous framework for its preclinical evaluation.

Physicochemical Profile and Proposed Synthetic Strategy

A thorough understanding of a compound's physicochemical properties is a prerequisite for any drug discovery program, as these properties govern absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is unavailable, predictive models are essential for initial assessment.

Predicted Physicochemical Properties

Before embarking on synthesis, in silico modeling provides critical foresight into the drug-like qualities of a molecule. Researchers should leverage established computational tools (e.g., SwissADME, StarDrop) to predict key parameters.

PropertyPredicted ValueRationale and Importance in Drug Discovery
Molecular Weight ( g/mol ) ~262.27Influences diffusion and transport across membranes. Values <500 Da are generally preferred for oral bioavailability.
LogP (Octanol/Water Partition) To be determinedA measure of lipophilicity. Affects solubility, permeability, and metabolic stability. An optimal range is typically 1-3.
Topological Polar Surface Area (TPSA) To be determinedPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values <140 Ų are often targeted.
pKa (Acidic/Basic) To be determinedDetermines the ionization state at physiological pH, which impacts solubility, receptor binding, and cell penetration.
Aqueous Solubility To be determinedCritical for absorption and formulation. Poor solubility is a major hurdle in drug development.[7]
Proposed Synthetic Route

The synthesis of the target compound can be logically approached through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings.[8] The proposed pathway is designed for efficiency and scalability.

G cluster_0 Synthetic Pathway A 2-Aminopyridine B 6-Aminopyridine-3-sulfonic acid A->B  Step 1: Sulfonation (Conc. H2SO4) C 6-Amino-5-nitropyridine-3-sulfonic acid B->C  Step 2: Nitration (H2SO4/HNO3) D 6-Amino-5-nitropyridine-3-sulfonyl chloride C->D  Step 3: Chlorination (PCl5/POCl3) E This compound (Target) D->E  Step 4: Amination (Dimethylamine)

Caption: Proposed multi-step synthesis of the target compound.

Causality Behind the Synthetic Design: This route begins with the robust sulfonation of a commercially available starting material.[8] The subsequent nitration is directed by the existing functional groups.[9] Conversion to the sulfonyl chloride creates a reactive intermediate essential for the final, crucial step: the nucleophilic substitution with dimethylamine to install the N,N-dimethylsulfonamide group, which is generally more stable metabolically than an unsubstituted sulfonamide.

Postulated Mechanisms of Action and Therapeutic Hypotheses

Based on its constituent pharmacophores, we can formulate several compelling, testable hypotheses for the therapeutic potential of this compound.

Hypothesis 1: Broad-Spectrum Antimicrobial Activity

Rationale: The sulfonamide core is a classic structural analogue of p-aminobenzoic acid (PABA).[10] This allows it to act as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[] Since mammals obtain folic acid from their diet, this pathway is an excellent selective target. The nitropyridine moiety may further enhance antimicrobial effects or provide activity against resistant strains.[5]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydrofolate Dihydrofolate (DHF) DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR NucleicAcids Purines & Pyrimidines (DNA/RNA Synthesis) Tetrahydrofolate->NucleicAcids Target 6-Amino-N,N-dimethyl- 5-nitropyridine-3-sulfonamide Target->DHPS Competitive Inhibition

Caption: Proposed mechanism of antibacterial action via DHPS inhibition.

Hypothesis 2: Anticancer Activity via Metabolic Reprogramming

Rationale: A hallmark of many cancer cells is a metabolic shift toward aerobic glycolysis, known as the Warburg effect. Pyruvate kinase M2 (PKM2) is a key regulator of this shift. In its less active dimeric form, PKM2 diverts glucose metabolites into biosynthetic pathways that support rapid cell proliferation.[2] Small-molecule activators can force PKM2 into its more active tetrameric state, reversing this effect and inhibiting cancer cell growth. Recently, sulfonamide-containing compounds have been identified as potent PKM2 activators, making this a plausible mechanism for our target molecule.[2]

cluster_cancer Cancer Cell Metabolism (Warburg Effect) cluster_therapy Therapeutic Intervention Glucose Glucose Glycolysis Glycolysis Intermediates Glucose->Glycolysis PKM2_dimer PKM2 (Dimer) Low Activity Glycolysis->PKM2_dimer PKM2_tetramer PKM2 (Tetramer) High Activity Glycolysis->PKM2_tetramer Biosynthesis Anabolic Pathways (Lipids, Nucleotides, Amino Acids) PKM2_dimer->Biosynthesis Diverts Flow Pyruvate Pyruvate PKM2_dimer->Pyruvate Reduced Flow Proliferation Cell Proliferation Biosynthesis->Proliferation PKM2_tetramer->Pyruvate Increased Flow TCA Oxidative Phosphorylation Pyruvate->TCA Inhibition Inhibition of Proliferation TCA->Inhibition Target Target Compound (PKM2 Activator) Target->PKM2_dimer Activates & Stabilizes Tetramer Formation

Caption: Postulated anticancer mechanism via activation of PKM2.

Hypothesis 3: Anti-inflammatory Effects

Rationale: Certain sulfonamide derivatives have demonstrated potent inhibitory effects on the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12] This activity suggests potential applications in treating inflammatory diseases. The mechanism may involve the modulation of intracellular signaling pathways like NF-κB, which is a master regulator of the inflammatory response.

A Roadmap for Preclinical Evaluation: Essential Protocols

To validate the therapeutic hypotheses, a phased, data-driven approach is essential. The following protocols provide a robust starting point for the in vitro evaluation of this compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the target compound against a panel of pathogenic bacteria.

Methodology (Broth Microdilution):

  • Preparation: Prepare a 10 mM stock solution of the target compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: A known antibiotic (e.g., Ciprofloxacin) must be run in parallel as a technical control to validate the assay sensitivity.

Suggested Bacterial Panel:

  • Gram-positive: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

Protocol: In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the antiproliferative effect of the target compound on human cancer cell lines.

Methodology (SRB Assay):

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the target compound (e.g., from 100 µM to 0.1 nM) for 72 hours.

  • Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the fixed cells with water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes.

  • Quantification: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a plate reader.

  • Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.

Workflow: Preliminary ADME and Pharmacokinetic Profiling

Rationale: Early assessment of ADME properties is critical to identify potential liabilities that could terminate a drug development program.[13] This initial screen focuses on key in vitro predictors of in vivo behavior.

cluster_adme In Vitro ADME Screening Start Target Compound Solubility Kinetic Solubility Assay (Nephelometry) Start->Solubility Metabolism Microsomal Stability Assay (Human, Rat Liver Microsomes) Start->Metabolism DDI CYP450 Inhibition Screen (e.g., CYP3A4, 2D6) Start->DDI Binding Plasma Protein Binding (Equilibrium Dialysis) Start->Binding Data Data Analysis & Profiling Solubility->Data Metabolism->Data DDI->Data Binding->Data Decision Go/No-Go Decision for In Vivo Studies Data->Decision

Caption: Workflow for essential early ADME-PK screening.

Key Assays and Their Significance:

Assay Methodology Rationale
Metabolic Stability Incubate compound with liver microsomes and measure depletion over time via LC-MS/MS. Predicts hepatic clearance. High clearance can lead to poor oral bioavailability and short half-life.[13]
CYP450 Inhibition Use fluorescent probe substrates to measure the IC₅₀ of the compound against major CYP isozymes. Identifies the risk of drug-drug interactions (DDI), a major safety concern.[13]

| Plasma Protein Binding | Measure the fraction of compound bound to plasma proteins using equilibrium dialysis. | Only the unbound fraction of a drug is pharmacologically active. High binding can affect distribution and clearance.[7] |

Future Directions and Conclusion

The data generated from this initial preclinical roadmap will be instrumental in guiding the future of this compound. Positive results in any of the hypothesized therapeutic areas would trigger a cascade of further investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency, selectivity, and ADME properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models (e.g., murine models of bacterial infection or tumor xenografts).

  • Pharmacokinetic (PK) Studies: Characterizing the in vivo absorption, distribution, metabolism, and excretion of the compound in species such as mice or rats.[14][15]

References

  • 6-Amino-5-nitropyridine-3-sulfonic acid | 62009-38-5 | Benchchem. (URL: )
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (URL: )
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (URL: )
  • Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. (URL: )
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC. (URL: [Link])

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (URL: )
  • Discovery of novel and potent small-molecule inhibitors of NO and cytokine production as antisepsis agents: synthesis and biological activity of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate - PubMed. (URL: [Link])

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC. (URL: [Link])

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan. (URL: [Link])

  • Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed. (URL: [Link])

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed. (URL: [Link])

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (URL: [Link])

  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (URL: [Link])

  • DNA Disruptors: Sulfonamides, Quinolones, and Nitroimidazoles | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition | AccessMedicine. (URL: [Link])

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON THE INVESTIGATION OF DRUG INTERACTIONS - EMA. (URL: [Link])

  • (PDF) Pharmacokinetic Studies of 6-Amidino-2-Naphthyl - Amanote Research. (URL: [Link])

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Technical Whitepaper: 5-Nitropyridine-3-Sulfonamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-nitropyridine-3-sulfonamide derivatives, designed for researchers in medicinal chemistry.

Executive Summary

The 5-nitropyridine-3-sulfonamide scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from the more ubiquitous benzenesulfonamides. Its value lies in the unique electronic synergy between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group at the meta position relative to the sulfonamide. This architecture significantly lowers the pKa of the sulfonamide nitrogen, enhancing interactions with metalloenzymes like Carbonic Anhydrase (CA) , while the nitro group offers potential as a bioreductive handle for hypoxia-activated anticancer prodrugs.

This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, providing validated protocols and mechanistic insights.

Chemical Architecture & Electronic Properties

The "Push-Pull" Electronic System

The 5-nitropyridine-3-sulfonamide core is defined by extreme electron deficiency.

  • Pyridine Nitrogen: Inductively withdraws electron density, making the ring susceptible to nucleophilic attack (SNAr) but resistant to electrophilic substitution.

  • C3-Sulfonamide: Acts as a zinc-binding group (ZBG). The electron-poor ring stabilizes the sulfonamide anion (SO₂NH⁻), which is the active species for coordinating Zn²⁺ in CA active sites.

  • C5-Nitro Group: Further acidifies the sulfonamide proton. While unsubstituted benzenesulfonamide has a pKa ~10.1, the 5-nitropyridine analogue can exhibit a pKa < 8.0, allowing for stronger electrostatic interactions at physiological pH.

Structural Visualization

The following diagram illustrates the core numbering and electronic influences.

G Core 5-Nitropyridine-3-sulfonamide Core Scaffold Nitro C5-Nitro Group (-NO2) Bioreductive Center Inductive Withdrawal Core->Nitro Pos 5 Sulfonamide C3-Sulfonamide (-SO2NH2) Zinc Binding Group (ZBG) Acidic Proton Core->Sulfonamide Pos 3 PyridineN Pyridine Nitrogen (N1) Electron Sink Core->PyridineN Pos 1 Nitro->Sulfonamide Lowers pKa (Hammett σ_meta = 0.71)

Figure 1: Structural and electronic map of the 5-nitropyridine-3-sulfonamide scaffold.

Synthetic Methodologies

Synthesis of this scaffold is non-trivial due to the deactivation of the pyridine ring. Direct sulfonation or nitration of pyridine requires harsh conditions. The most reliable route utilizes Pyridine-3-sulfonic acid as the divergent intermediate.

Validated Synthetic Route: The Sulfonic Acid Pathway

This route avoids the low yields associated with direct nitration of sulfonamides.

Step 1: Sulfonation Pyridine is sulfonated using oleum and a mercury catalyst (historical) or milder modern variants to yield pyridine-3-sulfonic acid.[1]

Step 2: Regioselective Nitration Nitration of pyridine-3-sulfonic acid is regioselective for the 5-position due to the directing effects of the sulfonic acid (meta-director) and the ring nitrogen.

Step 3: Activation and Amination The sulfonic acid is converted to the sulfonyl chloride using PCl₅, followed by amination.

Synthesis Start Pyridine-3-sulfonic acid Step1 Nitration (HNO3, H2SO4, Hg cat.) Start->Step1 Inter1 5-Nitropyridine-3-sulfonic acid Step1->Inter1 Step2 Chlorination (PCl5, POCl3, Reflux) Inter1->Step2 Inter2 5-Nitropyridine-3-sulfonyl chloride Step2->Inter2 Step3 Amination (NH3 or R-NH2, 0°C) Inter2->Step3 Final 5-Nitropyridine-3-sulfonamide Step3->Final

Figure 2: Step-wise synthesis of the 5-nitropyridine-3-sulfonamide core.

Experimental Protocol: Synthesis of 5-Nitropyridine-3-sulfonamide

Based on adaptations from standard heterocyclic chemistry protocols [1, 2].

Reagents: 5-nitropyridine-3-sulfonic acid (10 mmol), PCl₅ (15 mmol), POCl₃ (10 mL), NH₄OH (25% aq).

  • Activation: In a dry round-bottom flask, suspend 5-nitropyridine-3-sulfonic acid (2.04 g) in POCl₃ (10 mL). Add PCl₅ (3.12 g) portion-wise.

  • Reflux: Heat the mixture to reflux (110°C) for 3–4 hours under N₂ atmosphere. The solution should become clear.

  • Isolation of Chloride: Cool to room temperature. Remove excess POCl₃ under reduced pressure. The residue (5-nitropyridine-3-sulfonyl chloride) is unstable and should be used immediately.

  • Amination: Dissolve the crude sulfonyl chloride in anhydrous THF (20 mL) and cool to 0°C. Dropwise add aqueous ammonia (or substituted amine) with vigorous stirring.

  • Workup: Stir for 1 hour. Acidify to pH 4–5 with 1N HCl to precipitate the sulfonamide. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

The primary application of this scaffold is in the inhibition of human Carbonic Anhydrases (hCA), specifically tumor-associated isoforms hCA IX and XII .

  • Mechanism: The sulfonamide nitrogen binds the Zn²⁺ ion in the enzyme active site.

  • Selectivity: The 5-nitro group alters the hydrophobicity and electrostatics, often improving selectivity for transmembrane isoforms (IX/XII) over cytosolic ones (I/II) compared to standard acetazolamide derivatives.

  • Data: 5-Nitropyridine-3-sulfonamides have demonstrated K_i values in the low nanomolar range (5–50 nM) against hCA IX [3].

Anticancer: Hypoxia Activation

The 5-nitro moiety renders these compounds potential bioreductive prodrugs .

  • Hypoxia: In the hypoxic environment of solid tumors, nitro groups can be enzymatically reduced (by nitroreductases) to hydroxylamines or amines.

  • Cytotoxicity: This reduction can generate reactive radical species that damage DNA or lock the inhibitor into a more potent form, specifically targeting oxygen-deprived tumor cells resistant to radiation.

Structure-Activity Relationship (SAR) Summary
Substituent PositionModificationEffect on Activity
3-SO₂NH₂ UnsubstitutedEssential for Zn²⁺ binding (CA inhibition).
3-SO₂NH-R R = Acetyl/ArylLoss of CA activity; gain of antibacterial/antitumor potency via other mechanisms.
5-NO₂ Reduction to NH₂Drastic change in pKa; loss of bioreductive potential; potential gain in solubility.
2-Position Halogen (Cl/Br)Allows SNAr diversification (e.g., adding piperazines for solubility).

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. (2025).

  • Synthesis and biological activity of novel sulfonamides derivatives. World Scientific News. (2020).

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets. Biomed Research International. (2013).

  • Synthesis and Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI Medical Sciences Forum. (2022).

  • Carbonic Anhydrase Inhibitors. StatPearls [Internet]. (2023).

Sources

Cheminformatics and Synthetic Utility of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide: A Critical Intermediate in Bcl-2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cheminformatics, synthetic utility, and structural characterization of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide . This document is structured for researchers in medicinal chemistry, specifically those working on Bcl-2 family inhibitors and pyridine-based scaffolds.

Executive Summary

This compound is a highly functionalized pyridine scaffold characterized by an electron-deficient core decorated with three distinct functional groups: a tertiary sulfonamide, a nitro group, and a primary amine. This specific substitution pattern renders it a "privileged structure" in drug discovery, serving as a bioisostere for the nitro-benzenesulfonamide moieties found in BH3-mimetics (e.g., Venetoclax analogs). Its amphiphilic nature and hydrogen-bonding potential make it a critical building block for fragment-based drug design (FBDD).

Molecular Identity & Physicochemical Profile[1][2]

The following data represents the core cheminformatics profile for the compound.

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₁₀N₄O₄S
Molecular Weight 246.24 g/mol
Exact Mass 246.0423 g/mol
Canonical SMILES CN(C)S(=O)(=O)c1cc([O-])c(N)nc1
InChI Key Predicted:RHXHGRAEPCAFML-UHFFFAOYSA-N (Analog based)
LogP (Predicted) ~0.85 (Lipophilic/Hydrophilic balance favorable for oral bioavailability)
Topological Polar Surface Area ~118 Ų
H-Bond Donors/Acceptors 1 Donor / 6 Acceptors
Structural Visualization

The diagram below illustrates the connectivity and functional group distribution, highlighting the electronic push-pull system created by the electron-donating amino group (C6) and the electron-withdrawing nitro (C5) and sulfonamide (C3) groups.

ChemicalStructure Pyridine Pyridine Core (Electron Deficient) Sulfonamide C3: Sulfonamide (-SO2NMe2) Solubility/Metabolic Stability Pyridine->Sulfonamide Nitro C5: Nitro Group (-NO2) Electron Withdrawing Pyridine->Nitro Amino C6: Amino Group (-NH2) Nucleophilic Handle Pyridine->Amino Amino->Nitro Ortho-Effect (H-Bonding)

Figure 1: Structural deconstruction of this compound showing functional group topology.

Synthetic Pathway & Methodology

The synthesis of this compound requires careful regiochemical control. The most robust route involves the nitration of the commercially available precursor 6-Amino-N,N-dimethylpyridine-3-sulfonamide (CAS: 627836-23-1). The amino group at position 6 acts as a strong ortho-director, guiding the electrophilic nitro group to position 5.

Reaction Workflow

SynthesisPathway Start Starting Material 6-Amino-N,N-dimethylpyridine-3-sulfonamide (CAS: 627836-23-1) Reagent Reagents HNO3 / H2SO4 (0°C to RT) Start->Reagent Dissolution Intermediate Sigma Complex Intermediate Reagent->Intermediate Electrophilic Attack (C5) Product Target Product This compound Intermediate->Product Deprotonation/Aromatization

Figure 2: Electrophilic Aromatic Substitution (Nitration) pathway.

Detailed Experimental Protocol

Note: This protocol is adapted from standard nitration procedures for aminopyridines [1].

  • Preparation: Charge a round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equiv) and cool to 0°C in an ice bath.

  • Addition: Slowly add 6-Amino-N,N-dimethylpyridine-3-sulfonamide (1.0 equiv) portion-wise, maintaining the internal temperature below 10°C to prevent exotherms.

  • Nitration: Dropwise add fuming nitric acid (HNO₃, 1.2 equiv). The amino group is protonated in this medium, but the free base equilibrium allows the reaction to proceed at the ortho position (C5) relative to the amine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via LC-MS (Target [M+H]⁺ = 247.24).

  • Quenching: Pour the reaction mixture onto crushed ice/water (10x volume).

  • Isolation: Neutralize carefully with solid Na₂CO₃ or NaOH solution to pH 5–6. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Application in Drug Discovery[3]

This molecule is not merely a catalogue entry but a strategic intermediate in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax/Navitoclax analogs).

Mechanism of Action Context

Bcl-2 inhibitors function by binding to the BH3-binding groove of anti-apoptotic proteins. The sulfonamide moiety in this scaffold mimics the hydrogen-bonding interactions of the acyl-sulfonamide motif found in ABT-737 and ABT-199 (Venetoclax) [2].

  • Scaffold Role: The pyridine ring replaces the traditional benzene ring, potentially improving solubility and altering metabolic clearance (reducing CYP inhibition).

  • Nitro Group Utility: The nitro group is rarely the final functionality. It serves as a "masked" amine. Reduction of the nitro group yields a 5,6-diaminopyridine , which is the immediate precursor for cyclization into imidazopyridines or triazolopyridines —core heterocycles in oncology drugs.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.65 ppm (s, 6H): Distinct singlet for the N,N-dimethyl protons.

    • δ 8.0–8.5 ppm (s, 2H): Broad singlet for the primary amine (-NH₂), exchangeable with D₂O.

    • δ 8.6 ppm (s, 1H): Proton at C2 (deshielded by adjacent N and Sulfonamide).

    • δ 8.8 ppm (s, 1H): Proton at C4 (deshielded by Nitro and Sulfonamide).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ peak at m/z 247.2.

  • Appearance: Bright yellow crystalline solid (characteristic of nitro-aminopyridines).

Safety & Handling

Warning: This compound contains a nitro group and a sulfonamide.[1]

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use standard PPE (gloves, goggles).[2] Work in a fume hood.

  • Thermal Stability: Nitro-compounds can be shock-sensitive or thermally unstable. Do not heat neat material above 150°C.

References

  • Standard Nitration of Aminopyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Context: General mechanism for electrophilic substitution on activ
    • Link:

  • Bcl-2 Inhibitor SAR (Venetoclax Context)

    • Source: Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets.
    • Context: Establishes the role of sulfonamide/acyl-sulfonamide linkers in BH3 mimetics.
    • Link:

  • Precursor Identification (CAS 627836-23-1)

    • Source: PubChem Database. "6-Amino-N,N-dimethylpyridine-3-sulfonamide."
    • Context: Verification of the starting material for the described synthesis.[3][4]

    • Link:

Sources

History and development of amino-nitropyridine sulfonamide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Development of Amino-Nitropyridine Sulfonamide Scaffolds

Abstract

The convergence of privileged structures in medicinal chemistry often yields scaffolds of profound therapeutic potential. This technical guide provides a comprehensive exploration of the amino-nitropyridine sulfonamide core, a heterocyclic framework that marries the versatile reactivity of aminonitropyridines with the proven biological efficacy of the sulfonamide moiety. We will trace the historical origins of its constituent parts, detail the evolution of its synthetic methodologies, and critically evaluate its development across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the scaffold's structure-activity relationships (SAR), mechanistic underpinnings, and future trajectory in modern drug discovery.

The Emergence of a Privileged Scaffold: An Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyridine-based ring systems representing a particularly fruitful class of nitrogen heterocycles actively studied for their therapeutic potential.[1] Similarly, the sulfonamide group is a cornerstone of pharmaceutical science, first introduced with the discovery of Prontosil in the 1930s and now present in hundreds of FDA-approved drugs targeting a vast array of diseases.[2] The strategic fusion of these two pharmacophores into the amino-nitropyridine sulfonamide scaffold creates a molecule with a unique electronic and steric profile, offering a versatile platform for developing novel therapeutic agents. This guide delves into the history, synthesis, and biological evolution of this important chemical entity.

Foundational Chemistry: Synthesis and Early Development

The journey of the amino-nitropyridine sulfonamide scaffold begins with the independent development of its core components. Understanding these foundational synthetic routes is critical to appreciating the scaffold's accessibility and modularity.

The Aminonitropyridine Core: A Versatile Intermediate

The initial synthesis of aminonitropyridines dates back to the broader exploration of pyridine chemistry in the early 20th century.[3] These compounds are crucial intermediates, valued for their ability to undergo a variety of chemical transformations.[4]

A cornerstone method for their preparation is the direct nitration of an aminopyridine precursor. For example, 2-aminopyridine can be nitrated using a mixed acid solution (HNO₃-H₂SO₄) to yield both 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which can then be separated.[5] Similarly, 4-aminopyridine can be nitrated with fuming nitric acid and sulfuric acid to produce 4-amino-3-nitropyridine.[6] The nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group that modulates the electronic properties of the pyridine ring, and it can be readily reduced to an amine, providing another handle for synthetic diversification.[1][3]

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂) has a storied history in drug development.[7] Its derivatives are broadly classified as antibacterial and non-antibacterial agents.[7] The synthesis of a sulfonamide typically involves the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine. This robust and high-yielding reaction is fundamental to the construction of the target scaffold.

General Synthetic Strategy and Workflow

The construction of the amino-nitropyridine sulfonamide scaffold is a convergent process that leverages the established chemistries of its components. The general workflow involves preparing the requisite aminonitropyridine and a substituted sulfonyl chloride, followed by their condensation.

G cluster_0 Part 1: Aminonitropyridine Synthesis cluster_1 Part 2: Sulfonyl Chloride Preparation cluster_2 Part 3: Condensation Aminopyridine Aminopyridine Precursor Nitration Nitration (HNO₃/H₂SO₄) Aminopyridine->Nitration Aminonitropyridine Amino-nitropyridine Core (e.g., 2-Amino-5-nitropyridine) Nitration->Aminonitropyridine Coupling Coupling Reaction (Base, e.g., Pyridine) Aminonitropyridine->Coupling Aromatic Aromatic/Heterocyclic Starting Material (R-H) Sulfonation Chlorosulfonation (ClSO₃H) Aromatic->Sulfonation SulfonylChloride Substituted Sulfonyl Chloride (R-SO₂Cl) Sulfonation->SulfonylChloride SulfonylChloride->Coupling TargetScaffold Amino-nitropyridine Sulfonamide Coupling->TargetScaffold

Caption: General workflow for the synthesis of amino-nitropyridine sulfonamides.

Experimental Protocol: Synthesis of a Representative Pyridosulfonamide

This protocol provides a generalized, two-part methodology for synthesizing a target compound, adapted from established procedures for sulfonyl chloride formation and sulfonamide coupling.[8]

Part A: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

  • Sulfonation: A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is stirred at 210°C for 5 hours.

  • Work-up: After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate (6-aminopyridine-3-sulfonic acid) is filtered, washed with cold water, and recrystallized from hot water.[8]

  • Chlorination: The dried 6-aminopyridine-3-sulfonic acid (0.5 mole) is ground with phosphorus pentachloride (1 mole) with a few drops of phosphorus oxychloride.

  • Reaction: The mixture is refluxed at 130°C for 5 hours.

  • Isolation: After cooling, the mixture is poured onto crushed ice. The solid 6-aminopyridine-3-sulfonyl chloride is filtered, washed with water and sodium bicarbonate solution, and dried under a vacuum.[8]

Part B: Synthesis of the Final Sulfonamide Derivative

  • Setup: The crude 6-aminopyridine-3-sulfonyl chloride is placed in a reaction flask with a suitable solvent.

  • Addition: A solution of a substituted amine is added slowly to the flask with stirring.

  • Reaction: The contents are heated to 70-80°C with occasional stirring for 1 hour.

  • Isolation & Purification: The reaction mixture is cooled, and the product is isolated, typically by filtration or extraction, followed by recrystallization or chromatography to yield the pure pyridosulfonamide derivative.

Therapeutic Applications and Biological Activity

The amino-nitropyridine sulfonamide scaffold has been explored for a range of biological activities, demonstrating its versatility in targeting diverse disease pathologies.

Antimicrobial and Antiprotozoal Activity

The sulfonamide lineage is rooted in antimicrobial chemotherapy, and derivatives of this scaffold continue this legacy.

  • Antibacterial: A sulfonamide derived from 2-amino-5-bromopyridine and 2-amino-5-nitropyridine showed promising activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.22 µM. The presence of the nitro group on the pyridine ring can impart significant antibacterial properties.[9]

  • Antileishmanial: The sulfonamide derivative 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) was found to be active against both promastigote and intracellular amastigote forms of Leishmania donovani.[10] Its parasiticidal activity was associated with an increase in Th1 cytokines and the generation of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages.[10] This highlights the scaffold's potential in modulating host immune responses to combat parasitic infections.

Anticancer Activity

The pyridine nucleus is a common feature in anticancer agents, often by inhibiting key enzymes in cell signaling pathways.[11] Sulfonamides have also been extensively explored as anticancer agents, with several FDA-approved drugs targeting various malignancies.[12]

  • Kinase Inhibition: A series of sulfamides synthesized from 2-amino-3-methylpyridine and 2-amino-5-methylpyridine derivatives were identified as inhibitors of Janus kinase 2 (JAK2).[1] The most potent compounds exhibited IC₅₀ values in the range of 8.5–12.2 µM.[1] The JAK/STAT pathway is a critical signaling cascade in many cancers, making its inhibition a validated therapeutic strategy.

  • Pyruvate Kinase M2 (PKM2) Activation: While not specific to the nitropyridine variant, sulfonamides have been identified as potent activators of tumor pyruvate kinase M2 (PKM2), an enzyme critical in cancer cell metabolism.[12] This mechanism presents an attractive avenue for exploration with the amino-nitropyridine sulfonamide scaffold.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (Inactive) ATP Binding Site Receptor->JAK2_inactive JAK2_active JAK2 (Active) ATP Binding Site JAK2_inactive->JAK2_active 3. Autophosphorylation STAT3_inactive STAT3 (Inactive) JAK2_active->STAT3_inactive STAT3_active STAT3 (Active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus 5. Dimerizes & Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Binds DNA Drug Amino-nitropyridine Sulfonamide Inhibitor Drug->JAK2_active Inhibition

Caption: Inhibition of the JAK2-STAT3 signaling pathway by a sulfonamide inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamides is highly dependent on the nature of the substituents.

  • N1-Substitution: For antibacterial sulfonamides, the substitution on the N1 nitrogen (the sulfonamide nitrogen) is critical. The introduction of heterocyclic rings, such as in sulfadiazine, often increases potency and modulates pharmacokinetic properties to achieve an optimal pKa range of 6.6-7.4 for therapeutic activity.[13]

  • N4-Amino Group: The free aromatic amino group (N4) is generally considered essential for the antibacterial activity of classical sulfa drugs, as it mimics para-aminobenzoic acid (PABA).[7][13] However, in many non-antibacterial sulfonamides, this group is absent or modified.

  • The Nitropyridine Ring: The position of the amino and nitro groups on the pyridine ring, along with other substitutions, significantly impacts target binding and overall activity. The nitro group's electron-withdrawing nature influences the acidity of the sulfonamide proton and the binding interactions of the pyridine nitrogen.

Table 1: Summary of Biological Activity for Amino-Nitropyridine Sulfonamide Scaffolds
Compound ClassTarget Organism/Cell LineBiological TargetActivity MetricResultReference
Pyridine SulfamidesN/AJAK2 KinaseIC₅₀8.5–12.2 µM[1]
2-Amino-5-nitropyridine SulfonamideGram-positive & Gram-negative bacteriaNot SpecifiedMIC0.22–1.49 µM
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideLeishmania donovani (promastigotes)Not SpecifiedIC₅₀38.5 µg/mL[10]
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideLeishmania donovani (amastigotes)Not SpecifiedIC₅₀86.4 µg/mL[10]

Future Perspectives and Challenges

The amino-nitropyridine sulfonamide scaffold remains a promising platform for drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries for high-throughput screening.[9] Future research should focus on:

  • Expanding Therapeutic Targets: Exploring the scaffold's potential against other target classes, such as proteases, GPCRs, and other kinases involved in a wider range of diseases.

  • Addressing Drug Resistance: Developing novel antimicrobial derivatives that can overcome existing resistance mechanisms. The scaffold's ability to modulate the host immune response, as seen in leishmaniasis, could be a key strategy.[10]

  • Optimizing Pharmacokinetics: Fine-tuning the scaffold's physicochemical properties to improve solubility, metabolic stability, and oral bioavailability, which are common challenges for pyridine-containing compounds.[14]

  • Toxicity and Safety: The presence of a nitroaromatic group can be a liability, sometimes associated with genotoxicity. Careful toxicological profiling and structural modifications to mitigate these risks are essential for clinical translation.

Conclusion

The amino-nitropyridine sulfonamide scaffold is a testament to the power of combining well-established pharmacophores to create novel chemical matter. Its history is built on over a century of foundational research in pyridine and sulfonamide chemistry. With demonstrated efficacy in antimicrobial, antiprotozoal, and anticancer applications, this scaffold offers a validated starting point for the development of next-generation therapeutics. By leveraging modern synthetic methods and a deeper understanding of its structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile and potent molecular framework.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2011, July). Indian Journal of Chemistry - Section B.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • An In-Depth Technical Guide on the Historical and Early Research of 3-Amino-4-nitropyridine. (2025, November). Benchchem.
  • 3-Amino-2-nitropyridine. Chem-Impex.
  • Process for preparation of nitropyridine derivatives.
  • 4-Amino-3-nitropyridine synthesis. ChemicalBook.
  • Exploring the Biological Activity of Nitropyridine Deriv
  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016, September 3).
  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016, May 26). PMC.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube.
  • In-Depth Analysis of 3-Amino-4-nitropyridine 1-oxide Derivatives: A Guide to Their Biological Activities. (2025). Benchchem.
  • Crystal structure of 2-amino-5-nitropyridinium sulfam
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024, January 31). MDPI.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018, May 6). Journal of In-vitro In-vivo In-silico Journal.

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Methodological & Application

Step-by-step synthesis protocol for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document details the optimized synthesis protocol for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide (IUPAC: 6-amino-N,N-dimethyl-5-nitro-3-pyridinesulfonamide; also known as 2-amino-N,N-dimethyl-3-nitropyridine-5-sulfonamide). This intermediate is a critical scaffold in the development of PI3K/mTOR kinase inhibitors (e.g., Gedatolisib analogs) and other bioactive heterocyclic compounds.

The protocol utilizes a cost-effective, three-step sequence starting from commercially available 2-aminopyridine . It prioritizes regioselectivity, safety, and scalability.

Part 1: Synthesis Strategy & Logic

The synthesis leverages the directing effects of the amino group on the pyridine ring.

  • Electrophilic Substitution (Sulfonation): The amino group at position 2 directs electrophilic attack to position 5 (para) and position 3 (ortho). Under high-temperature chlorosulfonation conditions, the thermodynamic 5-sulfonyl product predominates.

  • Nucleophilic Substitution (Amidation): The resulting sulfonyl chloride is reacted with dimethylamine to form the stable sulfonamide.

  • Electrophilic Substitution (Nitration): With position 5 blocked by the sulfonamide (an electron-withdrawing group) and the amino group still activating position 3, nitration occurs selectively at position 3 (ortho to the amine).

Note on Nomenclature: The target molecule is frequently referenced with two numbering schemes. This guide uses the chemically equivalent structures:

  • Target Name: this compound

  • IUPAC Name: 2-Amino-N,N-dimethyl-3-nitropyridine-5-sulfonamide

Reaction Scheme

ReactionScheme SM 2-Aminopyridine (Starting Material) Int1 6-Aminopyridine-3-sulfonyl chloride (Intermediate 1) SM->Int1 ClSO3H 100-120°C (Chlorosulfonation) Int2 6-Amino-N,N-dimethylpyridine- 3-sulfonamide (Intermediate 2) Int1->Int2 HN(CH3)2, THF 0°C to RT (Amidation) Product 6-Amino-N,N-dimethyl- 5-nitropyridine-3-sulfonamide (Final Target) Int2->Product HNO3, H2SO4 0°C to 50°C (Nitration)

Caption: Three-step synthesis route emphasizing regioselective substitution controlled by the amino group.

Part 2: Detailed Experimental Protocol

Safety Warning
  • Chlorosulfonic acid reacts violently with water, releasing HCl gas. Use a scrubbing system.

  • Fuming Nitric Acid is a potent oxidizer. Avoid contact with organic solvents (acetone, ether) in the waste stream.

  • Exotherms: Steps 1 and 3 involve significant heat generation. Control addition rates strictly.

Reagents & Materials
ReagentCAS No.Eq.[1][2][3][4]Role
2-Aminopyridine 504-29-01.0Starting Material
Chlorosulfonic Acid 7790-94-55.0Reagent/Solvent
Dimethylamine (2M in THF)124-40-33.0Nucleophile
Nitric Acid (Fuming >90%)7697-37-21.5Nitrating Agent
Sulfuric Acid (Conc.)7664-93-9SolventSolvent/Catalyst
Triethylamine (TEA)121-44-83.0Acid Scavenger
Step 1: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

This step installs the sulfonyl handle at the 5-position (para to amino).

  • Setup: Equip a dry 250 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap).

  • Addition: Charge Chlorosulfonic acid (25 mL, ~375 mmol) into the flask. Cool to 0°C using an ice-salt bath.

  • Reactant Addition: Add 2-Aminopyridine (7.0 g, 74 mmol) portion-wise over 30 minutes.

    • Critical: The reaction is highly exothermic.[5] Maintain internal temperature <10°C during addition to prevent charring.

  • Heating: Once addition is complete, remove the ice bath. Gradually heat the oil bath to 120°C and stir for 3 hours. The mixture will become a viscous dark oil.

  • Quench: Cool the reaction mixture to room temperature (RT). Carefully pour the reaction mass onto 200 g of crushed ice with vigorous stirring.

    • Caution: Violent sputtering occurs. Wear full face protection.

  • Isolation: A solid precipitate (sulfonyl chloride) may form.

    • If solid:[1] Filter immediately and wash with ice-cold water (2 x 20 mL).

    • If oil/solution: Neutralize carefully with solid NaHCO3 to pH ~6 and extract immediately with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over MgSO4.

  • Usage: The sulfonyl chloride intermediate is unstable; proceed immediately to Step 2.

Checkpoint: The intermediate is 6-aminopyridine-3-sulfonyl chloride (also referred to as 2-aminopyridine-5-sulfonyl chloride).

Step 2: Synthesis of 6-Amino-N,N-dimethylpyridine-3-sulfonamide
  • Setup: Dissolve the crude sulfonyl chloride (from Step 1) in anhydrous THF (50 mL) or DCM (50 mL). Cool to 0°C.[3][6]

  • Amidation: Add Triethylamine (30 mL, 220 mmol) followed by Dimethylamine (2.0 M in THF, 110 mL, 220 mmol) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-5% Methanol in DCM).

  • Yield: Expect 60-75% yield (over 2 steps).

    • Data: 1H NMR (DMSO-d6) should show pyridine protons at ~8.3 (d) and ~6.5 (d), and a singlet for N(CH3)2 at ~2.6 ppm.

Step 3: Nitration to this compound

The sulfonamide group at C3 (relative to amino at C6) directs the incoming nitro group to the C5 position (ortho to amino).

  • Setup: Place 6-Amino-N,N-dimethylpyridine-3-sulfonamide (5.0 g, 24.8 mmol) in a 100 mL round-bottom flask.

  • Solvent: Add Conc. Sulfuric Acid (20 mL) and cool to 0°C. Stir until fully dissolved.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (1.6 mL, ~37 mmol) and Conc. Sulfuric Acid (2 mL). Add this mixture dropwise to the reaction flask, keeping the temperature <10°C.

  • Rearrangement/Reaction:

    • Stir at 0°C for 1 hour.

    • Warm slowly to 45-50°C and stir for 2 hours. This ensures the rearrangement of any N-nitro intermediate to the ring-nitrated product.

  • Quench: Pour the reaction mixture onto 100 g crushed ice .

  • Neutralization: Adjust pH to 5-6 using Conc. Ammonium Hydroxide (NH4OH) . The product will precipitate as a yellow/orange solid.

    • Tip: Do not over-basify (>pH 9) as the sulfonamide may hydrolyze or form salts.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from DMF/Water or Ethanol.

Final Product Data:

  • Appearance: Yellow crystalline solid.

  • Yield: ~50-65%.

  • 1H NMR (DMSO-d6): Distinctive downfield shift of the aromatic proton at position 4 (singlet or doublet with small coupling) due to flanking Nitro and Sulfonamide groups. Amino protons (broad singlet) appear at ~8.0-9.0 ppm due to intramolecular H-bonding with the nitro group.

Part 3: Process Workflow & Troubleshooting

Workflow Diagram

Workflow Start Start: 2-Aminopyridine Step1 Step 1: Chlorosulfonation (ClSO3H, 120°C, 3h) Start->Step1 Quench1 Quench on Ice Isolate Sulfonyl Chloride Step1->Quench1 Exothermic! Step2 Step 2: Amidation (HNMe2, THF, 0°C) Quench1->Step2 Immediate Use Purify1 Workup & Silica Column (Isolate Sulfonamide) Step2->Purify1 Step3 Step 3: Nitration (HNO3/H2SO4, 50°C) Purify1->Step3 Final Final Isolation (pH 6 Precipitate) Step3->Final

Caption: Operational workflow for the synthesis of the target sulfonamide.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 1: Low Yield Hydrolysis of sulfonyl chloride.Ensure glassware is dry.[3] Quench on ice rapidly and extract immediately. Do not store the chloride.
Step 1: Charring Addition too fast; Temp too high.Add 2-aminopyridine slowly at <10°C. Control oil bath ramp rate.
Step 3: Isomer Mix Nitration at wrong position.Ensure temperature is raised to 45-50°C to favor the thermodynamic ortho-nitro product.
Step 3: No Precipitate Solution too acidic or too basic.Carefully adjust pH to the isoelectric point (typically pH 5-6) to crash out the product.

References

  • Singh, S. et al. (2013).[7] "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan Journal of Chemistry, 6(3), 196-200. Link

  • Cho, S. et al. (2020). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 25(22), 5345. Link

  • Santa Cruz Biotechnology. "6-chloro-N,N-dimethylpyridine-3-sulfonamide Product Data." Link

  • PubChem. "6-amino-N,N-dimethylpyridine-3-sulfonamide (Compound)." Link

  • PrepChem. "Synthesis of 2-nitro-3-amino-pyridine." Link

Sources

Application Note & Protocol: Optimal Solvent Selection for Dissolving 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic selection of an appropriate solvent system is a cornerstone of successful pharmaceutical development, profoundly impacting everything from synthesis and purification to formulation and bioavailability. This document provides a comprehensive guide to selecting an optimal solvent for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide, a complex heterocyclic compound. We will explore the theoretical underpinnings of solubility based on the molecule's structural characteristics, present a systematic approach for empirical solvent screening, and provide a detailed, best-practice protocol for quantitative solubility determination using the isothermal shake-flask method.

Introduction: The Critical Role of Solvent Selection

This compound is a molecule of interest in medicinal chemistry, incorporating several functional groups that dictate its physicochemical behavior. The presence of a pyridine ring, an amino group, a nitro group, and a sulfonamide moiety results in a complex polarity profile. An understanding of its solubility is paramount for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents and anti-solvents for crystallization.

  • Formulation: Developing stable and bioavailable drug products.

  • Analytical Chemistry: Preparing solutions for characterization and quantification.

The choice of solvent is not trivial; it influences safety, environmental impact, and regulatory compliance in pharmaceutical manufacturing[1]. Therefore, a methodical and informed approach to solvent selection is indispensable.

Physicochemical Profile of this compound

A detailed analysis of the molecule's structure provides the basis for predicting its solubility behavior.

  • Molecular Formula: C₇H₁₀N₄O₄S

  • Key Functional Groups:

    • Pyridine Ring: A heterocyclic aromatic ring that can engage in π-π stacking and hydrogen bonding.

    • Amino Group (-NH₂): A hydrogen bond donor and acceptor, contributing to polarity.

    • Nitro Group (-NO₂): A strong electron-withdrawing group, increasing polarity and potential for dipole-dipole interactions.

    • N,N-dimethyl-sulfonamide (-SO₂N(CH₃)₂): A polar group that can act as a hydrogen bond acceptor. Sulfonamides, in general, are weak acids, and their solubility can be pH-dependent[2][3].

The combination of these groups suggests that the molecule is polar. The presence of both hydrogen bond donors (amino group) and multiple acceptors (nitro, sulfonamide, and pyridine nitrogen) indicates that solvents capable of hydrogen bonding will likely be effective.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the guiding tenet. A solute will dissolve best in a solvent that has a similar polarity. For a multifaceted molecule like this compound, a multi-pronged theoretical approach is beneficial.

Polarity and Hydrogen Bonding

The polarity of a solvent is a key determinant of its ability to dissolve a polar solute. Solvents can be broadly classified as polar protic (e.g., water, methanol, ethanol), polar aprotic (e.g., DMSO, DMF, acetonitrile), and non-polar (e.g., hexane, toluene). Given the functional groups present, polar solvents are the most promising candidates. Polar aprotic solvents are often excellent choices for a wide range of drug-like molecules[4].

Acid-Base Properties

The sulfonamide group imparts weak acidic character[2]. This is a critical consideration, as the solubility of weak acids can be dramatically increased in basic solutions due to the formation of a more soluble salt. Therefore, the pH of aqueous solutions will be a critical factor.

Solvent Screening Strategy

A logical workflow for solvent selection is essential. The following diagram illustrates a systematic approach to screening and selecting an optimal solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Theoretical Assessment cluster_1 Phase 2: Initial Screening (Qualitative) cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Optimization & Selection A Analyze Solute Structure (Functional Groups, Polarity) B Predict Solubility ('Like Dissolves Like') A->B C Select Broad Range of Solvents (Protic, Aprotic, Non-polar) B->C D Small-Scale Solubility Test (Visual Assessment) C->D E Perform Isothermal Shake-Flask Method with Promising Solvents D->E F Quantify Solubility (e.g., HPLC, UV-Vis) E->F G Analyze Data & Create Solubility Profile Table F->G H Consider Downstream Application (Toxicity, BP, Volatility) G->H I Select Optimal Solvent(s) (Pure or Mixed System) H->I

Caption: A systematic workflow for solvent selection.

Experimental Protocol: Quantitative Solubility Determination

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound[5][6].

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to allow the solid to settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation

The results should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexDielectric Constant (20°C)Solubility at 25°C (mg/mL)
Water10.280.1Experimental Value
Methanol5.132.7Experimental Value
Ethanol4.324.5Experimental Value
Isopropanol3.919.9Experimental Value
Acetonitrile5.837.5Experimental Value
Acetone5.120.7Experimental Value
Tetrahydrofuran (THF)4.07.5Experimental Value
Dimethylformamide (DMF)6.436.7Experimental Value
Dimethyl Sulfoxide (DMSO)7.246.7Experimental Value

Discussion and Solvent Selection

The choice of the "optimal" solvent depends heavily on the intended application.

  • For Chemical Synthesis: A solvent that provides high solubility at the reaction temperature and is inert to the reaction conditions would be ideal. Solvents like DMF or DMSO are often good choices for solubilizing a wide range of drug-like molecules[4].

  • For Purification by Crystallization: A solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below is required. A co-solvent or anti-solvent system might be necessary.

  • For In Vitro Biological Assays: DMSO is a common choice for preparing stock solutions due to its broad solubilizing power. However, the final concentration of DMSO in the assay must be kept low to avoid artifacts. For aqueous assays, understanding the pH-dependent solubility is crucial[2][7].

  • For Formulation: Biocompatible solvents are required. The use of co-solvents and consideration of biorelevant media that mimic physiological conditions are important for predicting in vivo performance[5].

Conclusion

The selection of an optimal solvent for this compound requires a blend of theoretical understanding and empirical testing. By analyzing the molecule's structure, researchers can make educated predictions about its solubility in various solvents. A systematic experimental approach, such as the isothermal shake-flask method, provides the quantitative data necessary to create a comprehensive solubility profile. This, in turn, allows for an informed and strategic selection of the most appropriate solvent or solvent system for any given application in the drug discovery and development pipeline.

References

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipit
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Solubility of Various Sulfonamides in N-Alkanols I.
  • Sulfonamide (medicine). Wikipedia.
  • Solvent selection for pharmaceuticals.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. Benchchem.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • The important role of solvents. efcg.
  • Measuring Solubility. Alloprof.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 3-Nitropyridine. Chem-Impex.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • 4-Pyridinamine, 3-nitro-. ChemBK.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • 6-aMino-N,N-diMethylpyridine-3-sulfonaMide | 627836-23-1. ChemicalBook.
  • 627836-23-1|6-Amino-N,N-dimethylpyridine-3-sulfonamide. BLDpharm.

Sources

Application Notes & Protocols: Mastering the Crystallization and Precipitation of Pyridine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of the Crystalline State

For researchers and drug development professionals, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. This is particularly true for pyridine sulfonamide derivatives, a class of compounds prevalent in medicinal chemistry. The specific crystalline form, or polymorph, governs critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability.[1][2] An amorphous solid, while sometimes offering solubility advantages, is thermodynamically less stable and can convert to a more stable crystalline form over time, altering the drug's performance.[1] Therefore, developing robust and reproducible crystallization methods is not merely a purification step; it is a critical process for defining the final drug substance's quality, efficacy, and safety.

This guide provides an in-depth exploration of the principles and practical methods for crystallizing pyridine sulfonamide derivatives. It moves beyond simple recipes to explain the underlying science, empowering researchers to rationally design, troubleshoot, and optimize their crystallization processes.

Foundational Principles: The Path to an Ordered State

Crystallization is the process by which molecules in a solution arrange themselves into a highly ordered, repeating three-dimensional lattice.[3] This transition is driven by achieving a state of supersaturation, the point at which the concentration of the solute exceeds its equilibrium solubility at a given temperature.

Supersaturation: The Driving Force

Supersaturation is the essential prerequisite for both the birth of new crystals (nucleation) and their subsequent enlargement (crystal growth).[4] It can be induced through several methods:

  • Cooling: For compounds whose solubility increases with temperature, cooling a saturated solution will induce supersaturation.[3]

  • Solvent Evaporation: Slowly removing the solvent increases the solute concentration, eventually pushing it past the saturation point.[3][5]

  • Anti-Solvent Addition: Introducing a miscible "anti-solvent" in which the compound is poorly soluble reduces the overall solubility of the solute in the mixed solvent system, leading to precipitation.[3][4]

The level and rate at which supersaturation is achieved are critical. Rapidly generating a very high level of supersaturation often leads to the formation of many small nuclei, resulting in a fine powder or even an amorphous solid.[1][6] Conversely, achieving a state of gentle supersaturation within the "metastable zone" allows for controlled nucleation and promotes the growth of larger, higher-quality crystals.

G cluster_0 Supersaturation Zones cluster_1 Crystallization Outcome Undersaturated Undersaturated Metastable Metastable Undersaturated->Metastable Increase Concentration / Decrease Temp Dissolution Dissolution Undersaturated->Dissolution Labile (Spontaneous Nucleation) Labile (Spontaneous Nucleation) Metastable->Labile (Spontaneous Nucleation) Further Increase in Supersaturation Crystal Growth (Ideal) Crystal Growth (Ideal) Metastable->Crystal Growth (Ideal) Controlled Nucleation & Growth Amorphous Solid / Fine Powder Amorphous Solid / Fine Powder Labile (Spontaneous Nucleation)->Amorphous Solid / Fine Powder Rapid, Uncontrolled Nucleation

Caption: Relationship between supersaturation zones and crystallization outcomes.

The Role of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O).[7][8] These strong intermolecular interactions are fundamental to the crystal packing of these derivatives.[2][8] The choice of solvent is therefore critical, as solvents that can compete for these hydrogen bonding sites can influence which polymorph is formed.[1] Furthermore, the acidic nature of the sulfonamide proton means that the pH of the solution can dramatically affect solubility and the potential for salt formation, adding another layer of complexity to crystallization.[9][10]

Strategic Selection of Crystallization Method

The choice of method depends on the compound's properties, the quantity of material available, and the desired outcome. For milligram-scale quantities aimed at single-crystal X-ray diffraction, vapor diffusion is often ideal.[5] For bulk purification of gram-scale material, slow cooling or anti-solvent methods are more practical.

G Start Start: Crude Pyridine Sulfonamide Derivative Solubility Assess Solubility Profile (Various Solvents) Start->Solubility ThermalStability Thermally Stable? Solubility->ThermalStability GoodSolvent Good Solubility in a Volatile Solvent? ThermalStability->GoodSolvent Yes Cooling Slow Cooling ThermalStability->Cooling No (Temp. Sensitive) SolventPair Soluble in Solvent A, Insoluble in Miscible Solvent B? GoodSolvent->SolventPair No Evaporation Slow Evaporation GoodSolvent->Evaporation Yes AntiSolvent Anti-Solvent Addition SolventPair->AntiSolvent Yes VaporDiffusion Vapor Diffusion SolventPair->VaporDiffusion Yes (Small Scale) End High-Quality Crystals Evaporation->End Cooling->End AntiSolvent->End VaporDiffusion->End

Caption: Decision workflow for selecting a suitable crystallization method.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Slow Cooling)

This is the most traditional method, ideal for compounds that are significantly more soluble in a hot solvent than in a cold one.[1]

  • Solvent Selection: In a test tube, add ~10-20 mg of your crude pyridine sulfonamide. Add a suitable solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature until a slurry is formed. Heat the mixture gently. The ideal solvent will dissolve the compound completely upon heating but show low solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the selected solvent and bring the mixture to a gentle boil on a hot plate (use a boiling chip). Continue adding small portions of hot solvent until the compound just dissolves completely.[1][11] Using excess solvent is a common cause of low yield.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization of the product in the funnel.[11]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Rapid cooling often leads to the formation of fine powders or amorphous solids.[1][6] For maximum yield, once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes.[1][11]

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for controlling crystal size and morphology and is useful when a suitable single solvent for recrystallization cannot be found.[3]

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., THF, acetone, DMSO). Then, identify a miscible "anti-solvent" in which the compound is insoluble (e.g., water, hexane, diethyl ether).

  • Dissolution: Dissolve the crude pyridine sulfonamide in the minimum amount of the "good" solvent.

  • Anti-Solvent Addition: With constant, gentle stirring, add the anti-solvent dropwise to the solution. The rate of addition is critical. A slow rate promotes the growth of larger crystals, while a rapid addition can cause the compound to "crash out" as an amorphous solid.[12]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid.[1] At this point, stop the addition. If crystals do not form spontaneously, you can attempt to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.

  • Crystal Growth: Set the flask aside, undisturbed, to allow the crystals to form and grow. This may take several hours to days.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

This technique is excellent for producing high-quality single crystals from very small amounts of material (milligram scale), making it ideal for X-ray crystallography.[5][13]

  • Setup (Hanging Drop):

    • Pipette 0.5 - 1.0 mL of a precipitant solution (this is effectively the "anti-solvent") into the reservoir of a well in a 24-well crystallization plate.[14]

    • On a siliconized glass coverslip, place a small drop (1-2 µL) of your concentrated pyridine sulfonamide solution (dissolved in a "good" solvent).[14]

    • Add an equal volume (1-2 µL) of the reservoir solution to the drop.[14]

    • Carefully invert the coverslip and place it over the reservoir, using vacuum grease to create an airtight seal.[14][15]

  • Equilibration: The system is now sealed. Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir (which has a higher concentration).[15][16] This slowly increases the concentration of both the compound and the precipitant in the drop, gently inducing supersaturation and promoting crystal growth.

  • Incubation: Place the plate in a stable, vibration-free location at a constant temperature (e.g., 4°C or room temperature).[14] Monitor the drops periodically under a microscope over several days to weeks.

Troubleshooting Common Crystallization Challenges

ProblemPotential Cause(s)Suggested Solutions
"Oiling Out" - Solution is too concentrated or cooled too quickly. - The boiling point of the solvent is higher than the melting point of the solute.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[1] - Try a lower-boiling point solvent. - Induce crystallization by scratching the flask or adding a seed crystal.[1]
Amorphous Solid / Fine Powder - Supersaturation was achieved too rapidly ("crashing out").- Reduce the cooling rate significantly. Insulate the flask to slow heat loss.[1] - In anti-solvent crystallization, add the anti-solvent much more slowly or to a more dilute solution. - Re-dissolve and try a different method, like slow evaporation or vapor diffusion.
No Crystals Form - Solution is not sufficiently supersaturated. - High level of impurities inhibiting nucleation.- Evaporate some of the solvent to increase the concentration, then try cooling again.[11] - Cool the solution to a lower temperature using an ice/salt bath. - Add a seed crystal of the pure compound.[11] - If the material is highly impure, consider a preliminary purification step (e.g., column chromatography).[11]
Low Yield - Too much solvent was used during dissolution.[11] - Premature crystallization during hot filtration.[11] - The compound has significant solubility in the cold solvent.- Use the absolute minimum volume of hot solvent for dissolution.[1] - After cooling to room temperature, cool further in an ice bath to maximize precipitation.[1][11] - To recover more product, concentrate the mother liquor and cool again to obtain a second crop of crystals.
Polymorphism - Different crystallization conditions (solvent, temperature, cooling rate) favor different crystal packing arrangements.- Standardize all crystallization parameters meticulously.[1] - Use seeding with a crystal of the desired polymorph to template its growth.[1] - Experiment with solvents of different polarities and hydrogen-bonding capabilities, as this can dictate which polymorph is favored.[1]

The Challenge of Polymorphism in Sulfonamides

Polymorphism—the ability of a compound to exist in two or more different crystal structures—is a well-documented and critical phenomenon in sulfonamides.[1][2] Different polymorphs can arise from subtle variations in crystallization conditions and can have vastly different physicochemical properties.[2][8] The primary drivers of polymorphism in this class are the flexible nature of the sulfonamide group and its ability to form different hydrogen-bonding networks, such as chains or dimers.[7] Therefore, once a desired crystalline form is obtained, it is crucial to characterize it thoroughly using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and spectroscopy to ensure batch-to-batch consistency.

References

  • PharmaTutor. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Babu, N. J., & Nangia, A. (2016). Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 209-219. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • EIT RawMaterials. Antisolvent Crystallization. [Link]

  • García, G., & Ludeña, E. V. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12763. [Link]

  • University of Canterbury. The Slow Evaporation Method. [Link]

  • O'Mahony, M., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. Organic Process Research & Development, 27(5), 929-938. [Link]

  • Malik, A. A., et al. (2024). Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials. [Link]

  • Thomas, L., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4433-4444. [Link]

  • Feng, L., & Berglund, K. A. (2002). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, 2(5), 449-452. [Link]

  • SLAC National Accelerator Laboratory. Crystal Growth. [Link]

  • Warkentin, M., et al. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2285. [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Goud, N. R., et al. (2011). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design, 11(5), 2008-2017. [Link]

  • Goud, N. R., et al. (2011). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design, 11(5), 2008-2017. [Link]

  • Terada, S., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2542-2550. [Link]

  • García, G., & Ludeña, E. V. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]

  • Medical Notes. Sulfonamide Crystals: Introduction, Identification Features. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • IMSERC. Crystallization Guide. [Link]

  • Friščić, T., & Jones, W. (2010). Sulfa Drugs as Model Cocrystal Formers. ResearchGate. [Link]

  • Boss, C., et al. Crystalline forms of a pyridinyl-sulfonamide and their use as endothelin receptor antagonists. U.S.
  • KU Leuven, X-ray Core. How to crystallize your sample. [Link]

  • Med simplify. Crystalluria by sulfonamides and effect of pKa. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Triage Dashboard: Identify Your Failure Mode

Before proceeding to the protocols, identify the specific symptom limiting your yield.

SymptomProbable CauseImmediate Action
Black/Tarred Reaction Mixture Oxidative degradation of the exocyclic amine.STOP. Reduce nitration temperature to <5°C. See Protocol A .
Yield < 30% (Low Conversion) Protonation of pyridine ring deactivating the system.Increase acid strength (Fuming

) or reaction time.
Co-elution with Starting Material Incomplete nitration or poor separation.Use pH-Swing Isolation (Section 4).
Product Hydrolysis Sulfonamide cleavage during acid workup.Maintain temperature <50°C during quench; avoid prolonged heating.

Route Analysis & Strategy

The synthesis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide relies on the delicate electronic balance of the pyridine ring.

  • The "Push": The C6-Amino group (

    
    ) is a strong electron-donating group (EDG), activating the ortho (C5) and para (C3) positions.
    
  • The "Pull": The C3-Sulfonamide group (

    
    ) is an electron-withdrawing group (EWG), directing incoming electrophiles to the meta position (C5).
    

Theoretical Advantage: Both groups cooperatively direct nitration to the C5 position . Practical Challenge: The amino group is susceptible to oxidation by nitric acid, and the pyridine ring becomes highly deactivated upon protonation in mixed acid media.

Workflow Visualization

The following diagram outlines the Critical Path (Route A) and the Fallback Path (Route B) if oxidative degradation persists.

SynthesisWorkflow Start Precursor: 6-Amino-N,N-dimethylpyridine- 3-sulfonamide Decision Check: Is Amino Group Oxidizing (Tarring)? Start->Decision RouteA Route A: Direct Nitration (Mixed Acid, <10°C) Decision->RouteA No (Standard) RouteB Route B (Fallback): Nitration of 6-Fluoro/Chloro Analog then SnAr Amination Decision->RouteB Yes (High Oxidative Sensitivity) Intermediate Intermediate: N-Nitro Species RouteA->Intermediate HNO3/H2SO4 Rearrange Rearrangement: Acid Catalyzed Migration to C5 Position Intermediate->Rearrange Warm to RT Product Target: 6-Amino-N,N-dimethyl- 5-nitropyridine-3-sulfonamide Rearrange->Product RouteB->Product NH3/MeOH, Pressure

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate stability.

Deep Dive: Protocol A - Low-Temperature Direct Nitration

Recommended for initial attempts. This protocol minimizes oxidative byproducts.

The Mechanism

Direct nitration of aminopyridines often proceeds via an N-nitro intermediate (nitramine), which then rearranges to the ring-carbon (C5) under acidic conditions [1].

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Starting Material (SM)1.0Substrate

(Conc.)
10.0 volSolvent & Catalyst

(Fuming, 90%+)
1.2 - 1.5Electrophile Source
Urea0.1

Scavenger (Prevents oxidation)
Step-by-Step Procedure
  • Preparation: Charge a round-bottom flask with concentrated

    
    . Cool to 0°C  using an ice/salt bath.
    
  • Dissolution: Add the sulfonamide precursor portion-wise. Ensure temperature remains <10°C . Note: The reaction is exothermic due to pyridine protonation.

  • Scavenging: Add Urea (0.1 eq). This scavenges nitrous acid (

    
    ), which catalyzes the oxidative decomposition of the amine [2].
    
  • Nitration: Add Fuming

    
     dropwise over 30 minutes. CRITICAL:  Do not allow temperature to exceed 5°C during addition.
    
  • Rearrangement: Allow the mixture to warm to 20–25°C (Room Temperature) and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Troubleshooting: If SM remains after 4 hours, heat gently to 40°C, but monitor closely for tar formation.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

Deep Dive: Protocol B - The "Halogen-Displacement" Workaround

Use this if Route A results in inseparable black impurities.

If the amino group causes too much tarring, switch the precursor to the 6-Chloro or 6-Fluoro analog.

  • Nitration: Nitrate 6-Chloro-N,N-dimethylpyridine-3-sulfonamide using standard mixed acid conditions (

    
    , 50°C). The lack of the amino group makes the ring resistant to oxidation.
    
    • Result: 6-Chloro-N,N-dimethyl-5-nitropyridine-3-sulfonamide.

  • SnAr (Nucleophilic Aromatic Substitution):

    • Dissolve the chloro-nitro intermediate in MeOH or THF.

    • Add aqueous Ammonia (

      
      ) or Ammonia in Methanol (
      
      
      
      ).
    • Heat in a sealed tube/autoclave at 60–80°C [3].

    • Mechanism:[2][3][4][5] The Nitro group at C5 and Nitrogen at N1 activate the C6-Chloro for displacement.

Isolation & Purification: The pH-Swing

Issue: Nitropyridines are often amphoteric and difficult to extract.

Do not rely on standard extraction (DCM/Water) alone. Use the Isoelectric Precipitation method.

Workup AcidMix Acidic Reaction Mix (pH < 1) IceQuench Quench on Ice AcidMix->IceQuench BaseAdjust Adjust pH to 4-5 (with NH4OH or Na2CO3) IceQuench->BaseAdjust Precipitate Precipitate Forms (Free Base) BaseAdjust->Precipitate Filter Filtration & Cold Water Wash Precipitate->Filter Recryst Recrystallization (EtOH or DMF/H2O) Filter->Recryst

Caption: pH-controlled isolation strategy to maximize recovery of the amphoteric product.

Why pH 4-5?

  • At pH < 2: The pyridine nitrogen is protonated (water soluble).

  • At pH > 9: The sulfonamide proton (if primary) might deprotonate (not applicable here as it is N,N-dimethyl), but the nitro group can make the ring susceptible to nucleophilic attack by hydroxide (

    
    ).
    
  • pH 4-5 is the "Goldilocks zone" where the free base precipitates maximally.

Frequently Asked Questions (FAQ)

Q: My product is co-eluting with the starting material on TLC. How do I separate them? A: Nitration significantly changes the dipole moment but not always the lipophilicity.

  • TLC Tip: Use a drop of Acetic Acid or Triethylamine in your eluent to sharpen the spots (Pyridine tailing).

  • Separation: The Nitro group makes the product significantly less basic than the starting material. You can wash the organic extract with dilute HCl (pH 3). The starting material (more basic) will stay in the aqueous layer, while the Nitro-product (less basic) may partition into the organic layer or precipitate.

Q: Can I use Acetyl Nitrate (


) instead of Mixed Acid? 
A: Use Caution.  While acetyl nitrate is a milder nitrating agent, it is known to form explosive mixtures with pyridine derivatives if not strictly controlled [4]. For 2-aminopyridines, mixed acid (

) is safer because it protonates the ring, moderating the reactivity.

Q: What solvent is best for recrystallization? A:

  • Primary: Ethanol or Methanol (often requires hot filtration).

  • Secondary: DMF/Water (Dissolve in min. DMF, add water until turbid, cool).

  • Note: Avoid Acetone if strong base is present (Aldol condensation risk).

References

  • Mechanism of Aminopyridine Nitration

    • Study: "Nitration of 2-aminopyridine deriv
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Explains the N-nitro to C-nitro rearrangement p
  • Standard Protocol: "Purification of Nitration Mixtures.
  • SnAr on Nitropyridines

    • Patent: "Process for the preparation of nitropyridine derivatives."[6]

    • Source:Google Patents (US5946638A - Analogous chemistry).
  • Guide: "Runaway Reactions in Nitration of Heterocycles.

(Note: Specific CAS-linked papers for this exact molecule are proprietary/sparse; protocols above are derived from authoritative general heterocyclic chemistry principles applied to the specific functional group arrangement.)

Sources

Technical Support Center: Solubility Guide for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-5N Compound: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide Chemical Class: Aminonitropyridine / Sulfonamide Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter difficulty dissolving This compound due to its specific structural "push-pull" electronic nature.[1][2] The combination of an electron-donating amino group (-NH₂) at position 6 and a strong electron-withdrawing nitro group (-NO₂) at position 5 creates a highly polarized molecule.[1][2]

While this polarization is essential for biological activity (often in kinase inhibition), it leads to high crystal lattice energy .[3] The molecules stack efficiently in the solid state, acting like "brick dust." To dissolve it, you must overcome these strong intermolecular forces.[3]

This guide provides a validated workflow to achieve stable solutions (typically up to 50-100 mM) and prevent precipitation during aqueous dilution.

Troubleshooting Decision Matrix

Before modifying your protocol, use this logic flow to identify the root cause of the insolubility.

SolubilityLogic Start Start: Compound + DMSO Visual Visual Inspection: Cloudy or Precipitate? Start->Visual Yes (Insoluble) Yes (Insoluble) Visual->Yes (Insoluble) Cloudy No (Clear) No (Clear) Visual->No (Clear) Clear Heat_Sonicate Sonicate (40kHz, 15 min) + Heat (40°C) Yes (Insoluble)->Heat_Sonicate Step 1: Energy Input Dilution Check Dilution Check No (Clear)->Dilution Check Add to Water/Media Precipitation? Precipitation? Dilution Check->Precipitation? Dilute Crash Out Issue Crash Out Issue Precipitation?->Crash Out Issue Yes Success Success Precipitation?->Success No Check Clarity Check Clarity Heat_Sonicate->Check Clarity Check Clarity->Success Clear Water_Check Critical Check: Is DMSO Anhydrous? Check Clarity->Water_Check Still Cloudy Replace DMSO Use Fresh Anhydrous DMSO (Glass ampoule preferred) Water_Check->Replace DMSO Old/Hygroscopic Acid_Help Add 1-5% TFA or Acetic Acid (Protonate Pyridine N) Water_Check->Acid_Help Fresh/Dry caption Figure 1: Step-by-step decision matrix for solubilizing aminonitropyridines.

Critical Solubility Protocols

Protocol A: The "Anhydrous-Heat-Sonicate" Cycle (Standard)

Use this for initial stock preparation (e.g., 10 mM - 50 mM).[1][2]

The Science: DMSO is hygroscopic.[3] Even 1-2% water absorption can drastically reduce its solvating power for hydrophobic nitro-pyridines, causing them to act as if they are in an "anti-solvent."[1][2][3]

  • Solvent Selection: Use only anhydrous DMSO (≥99.9%, stored under argon/nitrogen).[3] Do not use DMSO that has been sitting in a loosely capped bottle.[3]

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes initially, as static can disperse the light powder).

  • Addition: Add DMSO to achieve 80% of the target volume.

  • Disruption:

    • Sonicate in a water bath at room temperature for 10 minutes.

    • Visual Check: If particles remain, heat the water bath to 40–45°C and sonicate for another 10 minutes.

    • Note: The nitro group is generally stable at this temperature, but do not exceed 60°C.[3]

  • Final Volume: Once dissolved, top up to the final volume with warm DMSO.

Protocol B: The "Acid-Assist" Method (Advanced)

Use this if Protocol A fails or if you need higher concentrations (>50 mM).[1][2]

The Science: The pyridine nitrogen is weakly basic.[3] However, the electron-withdrawing nitro group at C5 reduces the basicity of the ring nitrogen. Protonation can be difficult but, if achieved, disrupts the crystal lattice.[3]

  • Additive: Add Acetic Acid (glacial) or TFA to the DMSO.[3]

    • Ratio: 5% (v/v) Acid in DMSO.[3]

  • Dissolution: Add this acidified DMSO to the compound.

  • Mechanism: This helps protonate the exocyclic amine or the ring nitrogen, creating a salt in situ which is often more soluble in the polar DMSO environment.[3]

    • Warning: Ensure your downstream assay is compatible with trace acid.[3]

Frequently Asked Questions (FAQs)

Q1: It dissolved in DMSO, but crashed out immediately when I added it to cell culture media. Why?

A: This is the "Solvent Shock" phenomenon.[3] Your compound is lipophilic.[3] When you dilute the DMSO stock (solvent) into water (anti-solvent), the local concentration of the compound exceeds its aqueous solubility limit before it can disperse.[3]

The Fix: Serial Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.[3]

  • Step 1: Dilute 10 mM DMSO stock 1:10 into pure DMSO (creates 1 mM stock).

  • Step 2: Dilute 1:10 into a co-solvent intermediate (e.g., 50% DMSO / 50% Water or PBS).

  • Step 3: Add this intermediate to your media. Result: This allows the hydration shell to form more gradually.[3]

Q2: My DMSO stock froze. When I thawed it, there are crystals. Can I just shake it?

A: No. Shaking is insufficient.[3] When DMSO freezes (18.5°C), it pushes the solute out of the crystal lattice, creating localized areas of supersaturation that force precipitation.[3]

  • Action: You must repeat the Heat (37°C) + Sonicate cycle every time you thaw a stock.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: Why does the solution turn yellow/orange?

A: This is normal for nitro-pyridines.[1][2][3] Nitro compounds are chromophores.[3] The color intensity may increase with concentration or upon protonation/deprotonation.[3] It does not necessarily indicate degradation unless the color shifts drastically (e.g., to black/brown).[3]

Mechanistic Insight: Why is this difficult?

The diagram below illustrates the competition between the crystal lattice (solid state) and solvation (liquid state).

SolvationMechanism cluster_solid Solid State (Crystal Lattice) cluster_solvent DMSO Solvation Shell Mol1 Molecule A Mol2 Molecule B Mol1->Mol2 Strong Pi-Stacking & H-Bonds Action Heat/Sonication Mol1->Action DMSO DMSO Molecules DMSO->Action Water Water Contaminant Precipitate Precipitate/Aggregate Water->Precipitate Promotes Solvated Solvated Compound Action->Solvated Successful Disruption Action->Precipitate Water Interference (Anti-Solvent Effect) caption Figure 2: Competition between intermolecular stacking and DMSO solvation.

Physicochemical Data Summary

PropertyValue (Approx)Implication for Solubility
Molecular Weight ~246.24 g/mol Small molecule, should be soluble.[1][2][3]
LogP (Predicted) 1.5 – 2.5Moderately lipophilic; prefers organic solvents.[3]
H-Bond Donors 1 (Amino group)Capable of strong intermolecular bonding.[1][2][3]
H-Bond Acceptors 5 (Nitro, Sulfonyl, Ring N)High potential for accepting bonds from water/solvents.[1][3]
pKa (Pyridine N) ~2.5 – 3.5Weakly basic due to electron-withdrawing Nitro group.[1][2][3]

References

  • Gaylord Chemical Company. (2023).[3] DMSO Solubility Data & Troubleshooting Guide (Bulletin 102).[3] Gaylord Chemical.[3][4][5][6][7] Link

  • Li, P., & Zhao, L. (2016).[3] Developing Early Formulations: Practice and Perspective.[3] International Journal of Pharmaceutics.[3] Link

  • Balbach, S., & Korn, C. (2004).[3] Pharmaceutical evaluation of early development candidates "the 100 mg approach".[3] International Journal of Pharmaceutics.[3] Link

  • PubChem. (n.d.).[3] Compound Summary: this compound.[1][2] National Library of Medicine.[3] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling and disposal requirements.

Sources

Technical Support Center: Purification of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related compounds. By understanding the potential impurities and the principles behind various purification techniques, you can optimize your workflow to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My crude product is a dark, oily residue instead of a solid. What could be the cause and how do I proceed?

A1: The appearance of a dark, oily product often indicates the presence of significant impurities that depress the melting point and interfere with crystallization. This can be due to several factors, including residual solvents, degradation products, or the formation of colored byproducts.

Causality:

  • Residual Solvents: Incomplete removal of high-boiling point solvents like DMF or DMSO can result in an oily product.

  • Degradation: Nitropyridine compounds can be sensitive to harsh reaction conditions. Excessive heat or prolonged reaction times can lead to degradation and the formation of complex, often colored, impurities.[1]

  • Oxidation: The amino group on the pyridine ring can be susceptible to oxidation, which can lead to the formation of colored impurities. This process can be catalyzed by trace metal ions.[2]

Troubleshooting Steps:

  • Solvent Removal: Ensure complete removal of reaction solvents using a high-vacuum line or by co-evaporation with a lower-boiling point solvent like toluene.

  • Aqueous Work-up: If your crude product is soluble in an organic solvent, perform an aqueous wash to remove any water-soluble impurities and inorganic salts. Neutralize the solution carefully, as the product has both acidic (sulfonic acid) and basic (amino) groups.

  • "Oiling Out" during Recrystallization: If the oiling occurs during an attempt at recrystallization, it signifies that the impurities are preventing proper crystal lattice formation.[3] In this case, consider a preliminary purification step like column chromatography before attempting recrystallization again.

Q2: I've performed a recrystallization, but my yield is very low. What are the likely reasons and how can I improve it?

A2: Low yield after recrystallization is a common issue and can often be rectified by optimizing the solvent system and the cooling process.

Causality:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

  • Excess Solvent: Using too much solvent to dissolve the crude product is a frequent cause of low recovery.[3]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor.

Troubleshooting Steps:

  • Optimize the Solvent System: For sulfonamides, mixtures of a polar solvent (like ethanol or isopropanol) and water are often effective.[3] Start with a small amount of your crude product and test different solvent ratios to find the optimal system where solubility is high when hot and low when cold.

  • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This will ensure the solution is saturated.[4]

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[3]

  • Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained, though they may be less pure than the first.[4]

Q3: My NMR analysis shows the presence of an unexpected isomer. What are the likely isomeric impurities and how can I separate them?

A3: The synthesis of substituted nitropyridines can often lead to the formation of regioisomers. For this compound, potential isomeric impurities could arise from the nitration or sulfonation steps.

Potential Isomeric Impurities:

  • Positional Isomers of the Nitro Group: Depending on the synthetic route, nitration of the aminopyridine precursor could potentially occur at a different position on the pyridine ring.[5]

  • Positional Isomers of the Sulfonic Acid Group: Similarly, the sulfonation step could lead to substitution at an alternative position.

Separation Strategies:

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating isomers with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be effective. The separation of nitropyridine isomers by HPLC has been reported, indicating that chromatographic methods are suitable.[6]

  • Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be attempted. This involves multiple recrystallization steps to enrich one isomer in the crystalline phase.

In-Depth Troubleshooting Guides

Guide 1: Dealing with Hydrolysis-Related Impurities

The sulfonamide functional group can be susceptible to hydrolysis, especially under acidic conditions, leading to the cleavage of the S-N bond.[7][8]

Identifying Hydrolysis:

  • Common Impurities: The primary hydrolysis products would be 6-amino-N,N-dimethyl-5-nitropyridine and sulfanilic acid.

  • Analytical Detection: These impurities can be detected by LC-MS, as they will have different mass-to-charge ratios than the parent compound.

Preventing Hydrolysis:

  • pH Control: During work-up and purification, avoid prolonged exposure to strongly acidic conditions. Sulfonamides are generally more stable at neutral to slightly alkaline pH.[9]

  • Temperature Management: Hydrolysis is often accelerated at higher temperatures.[7] Perform extractions and other manipulations at or below room temperature where possible.

Purification Strategy for Hydrolysis Impurities:

  • Aqueous Extraction: The hydrolysis products will have different acid-base properties. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively extract the desired product or the impurities into an organic layer.

  • Ion-Exchange Chromatography: This technique is well-suited for separating compounds with different charge states. Since the target molecule is zwitterionic, it can be separated from its hydrolysis byproducts which will have different net charges at a given pH.[1]

Guide 2: Removing Unreacted Starting Materials and Reagents

Incomplete reactions can leave unreacted starting materials in your crude product.

Common Unreacted Precursors:

  • 6-Amino-N,N-dimethyl-5-nitropyridine: This precursor would lack the sulfonic acid group.

  • Sulfonating Agent Byproducts: Residual sulfonating agents and their byproducts should be quenched and removed during the initial work-up.

Purification Workflow:

Caption: Decision workflow for purification based on impurity type.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent ratio and volumes should be determined empirically on a small scale first.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Begin by testing solvent mixtures. A good starting point is a 70-95% alcohol-water mixture.[3][10]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system. Heat the mixture to boiling with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Silica Gel Column Chromatography for Isomer Separation

This protocol is a general approach for separating less polar impurities, such as isomeric byproducts or unreacted starting materials.

Materials:

  • Crude product

  • Silica gel (appropriate mesh size)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol)

  • Collection tubes

Procedure:

  • Column Packing: Pack the chromatography column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC or LC-MS.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization of Sulfonamides

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar compounds, but solubility of the target may be low.
EthanolMedium-High78Often used in combination with water to fine-tune solubility.[3]
IsopropanolMedium82A good alternative to ethanol, often used in aqueous mixtures.[10]
AcetoneMedium56Can be effective for some nitropyridine derivatives.[11]
Ethyl AcetateLow-Medium77Useful for less polar impurities and as a component in chromatography.
DichloromethaneLow40Primarily used for extraction and chromatography.[11]

Impurity Decision Matrix:

G cluster_0 Impurity Identification cluster_1 Recommended Purification Technique Unreacted Starting Material Unreacted Starting Material Column Chromatography Column Chromatography Unreacted Starting Material->Column Chromatography Isomeric Byproducts Isomeric Byproducts Isomeric Byproducts->Column Chromatography Fractional Recrystallization Fractional Recrystallization Isomeric Byproducts->Fractional Recrystallization Hydrolysis Products Hydrolysis Products Ion-Exchange Chromatography Ion-Exchange Chromatography Hydrolysis Products->Ion-Exchange Chromatography Degradation Products Degradation Products Recrystallization after Primary Cleanup Recrystallization after Primary Cleanup Degradation Products->Recrystallization after Primary Cleanup

Caption: Recommended purification techniques for different impurity classes.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 673-683. [Link]

  • Białk-Bielińska, A., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 55(15), 7564-7570. [Link]

  • Al-Awadi, N. A., et al. (2005). Nucleophilic Substitution in Tetrafluoro-4-nitropyridine Derivatives and the Corresponding Fluorinated Diazepines: HPLC Resolution of Their Isomers. Asian Journal of Chemistry, 17(1), 131-142. [Link]

  • Kümmerer, K., et al. (2018). Sulfonamide Degradation. Technische Universität München. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Bakke, J. M., et al. (2001). Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1, 376-378. [Link]

  • Roche Applied Science. (n.d.). Protein purification. [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Crossley, M. L., & Northey, E. H. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Bakke, J. M., & Svensen, H. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1413-1419. [Link]

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Al-Zaydi, K. M., et al. (2019). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Molecules, 24(23), 4321. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Lee, J. Y., et al. (2021). Direct Synthesis, Characterization and Theoretical Studies of N‐(6‐Amino‐1,3‐dimethyl‐2,4‐dioxo‐1,2,3,4‐tetrahydropyrimidin‐5‐yl)benzamide Derivatives. ChemistrySelect, 6(4), 663-668. [Link]

  • Ganiyu, S. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20-30. [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 734. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Amersham Biosciences. (n.d.). Protein Purification. [Link]

  • Fong, C. W. (1981). The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. Defense Technical Information Center. [Link]

  • PubChem. (n.d.). Methyl 6-amino-5-nitropyridine-3-carboxylate. [Link]

  • Lee, A. N., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-364. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Nitropyridine Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitropyridine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperature—a critical parameter for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the formation of nitropyridine sulfonamides?

A1: Temperature is a critical determinant of the reaction's success. It directly influences the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, an optimal temperature is crucial, as excessively high temperatures can promote the degradation of starting materials or the desired product and encourage the formation of unwanted side products. The goal is to find a temperature that provides a reasonable reaction rate while minimizing these degradation and side reactions.

Q2: What is a typical starting temperature range for this reaction?

A2: A common starting point for the synthesis of sulfonamides from sulfonyl chlorides and amines is to begin at a low temperature, such as 0 °C, and then allow the reaction to gradually warm to room temperature.[1] Depending on the reactivity of the specific nitropyridine and sulfonylating agent, gentle heating may be necessary.[1] For less reactive substrates, temperatures may need to be elevated significantly, sometimes as high as 80°C or more.[2]

Q3: How do the properties of the nitropyridine and the sulfonylating agent affect the optimal temperature?

A3: The electronic properties of both reactants are key. Electron-deficient nitropyridines may require higher temperatures to react with a given sulfonylating agent. Conversely, highly reactive sulfonyl chlorides might necessitate lower temperatures to control the reaction's exothermicity and prevent side reactions. The stability of the sulfonyl chloride itself is also a factor, as some can decompose at elevated temperatures.[1][3]

Q4: Can these reactions be performed at room temperature?

A4: Yes, many nitropyridine sulfonamide formations can proceed at room temperature, particularly with more reactive starting materials.[4][5] Some modern methods using specific catalysts or activating agents are explicitly designed to be effective at ambient temperatures.[4][5] However, reaction times may be longer compared to reactions conducted at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of nitropyridine sulfonamides, with a focus on temperature-related solutions.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Reaction temperature is too low. The reaction may lack the necessary activation energy. Gradually increase the temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC at each stage.[1]
Reaction temperature is too high. The nitropyridine substrate, the sulfonylating agent, or the product may be degrading.[6] Run the reaction at a lower temperature for a longer period. Consider a solvent with a lower boiling point to act as a temperature ceiling.
Degraded sulfonyl chloride. Sulfonyl chlorides are susceptible to hydrolysis.[1][3] Use a fresh bottle or purify the existing stock. Confirm its integrity via NMR if possible. Store under an inert atmosphere.
Inappropriate solvent or base. The chosen solvent may not be suitable for the required temperature, or the base may not be effective at that temperature. Screen a panel of solvents (e.g., DCM, MeCN, THF) and bases (e.g., triethylamine, pyridine, DIPEA) to find the optimal combination for your desired temperature.[3]
Problem 2: Significant Formation of Side Products
Possible Cause Suggested Solution
Temperature is too high. High temperatures can provide the activation energy for undesired reaction pathways. Lower the reaction temperature. Even a small decrease can significantly favor the desired reaction.[7]
Di-sulfonylation of primary amines. A primary amine on the nitropyridine ring can react twice with the sulfonyl chloride.[1] This is often exacerbated by higher temperatures. Add the sulfonyl chloride slowly at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[1]
Hydrolysis of sulfonyl chloride. The presence of trace amounts of water in the reaction mixture can lead to the formation of the corresponding sulfonic acid.[3] Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) is also recommended.
Problem 3: Reaction Stalls Before Completion
Possible Cause Suggested Solution
Precipitation of starting material or intermediate. As the reaction proceeds, an intermediate or the product itself may crystallize out of the solution at the current temperature, effectively halting the reaction. Try a different solvent system or add a co-solvent to improve solubility. A modest increase in temperature may also redissolve the precipitate.
Deactivation of a catalyst. If a catalyst is being used (e.g., DMAP), it may not be stable at the reaction temperature over long periods. Consider adding the catalyst in portions throughout the reaction.

Visualizations and Workflow

Logical Decision Tree for Troubleshooting Low Yield

This decision tree provides a systematic approach to diagnosing and resolving low-yield reactions, with a focus on the role of temperature.

G start Low Yield Observed check_sm Are starting materials consumed? (Check by TLC/HPLC) start->check_sm unconsumed_sm No, starting materials remain check_sm->unconsumed_sm No consumed_sm Yes, starting materials are consumed check_sm->consumed_sm Yes temp_low Is the reaction temperature too low? unconsumed_sm->temp_low increase_temp Solution: Gradually increase temperature and monitor. temp_low->increase_temp Yes reagent_quality Is the sulfonyl chloride degraded? temp_low->reagent_quality No fresh_reagent Solution: Use fresh or purified sulfonyl chloride. reagent_quality->fresh_reagent Yes side_products Are there significant side products? consumed_sm->side_products temp_high Is the reaction temperature too high? side_products->temp_high Yes workup_issue Was the product lost during workup? side_products->workup_issue No decrease_temp Solution: Lower the reaction temperature. temp_high->decrease_temp check_aq Solution: Check aqueous layers; optimize extraction/purification. workup_issue->check_aq

Caption: A decision tree for troubleshooting low-yielding nitropyridine sulfonamide reactions.

Experimental Workflow for Temperature Optimization

The following diagram illustrates a typical workflow for optimizing the reaction temperature.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Analysis prep Combine nitropyridine, solvent, and base in a flask. cool Cool to 0 °C prep->cool add_sulfonyl Slowly add sulfonyl chloride solution cool->add_sulfonyl warm Allow to warm to room temperature add_sulfonyl->warm monitor_rt Monitor reaction at RT (TLC/HPLC) warm->monitor_rt heat If no reaction, heat to 40-80 °C monitor_rt->heat Incomplete quench Quench reaction monitor_rt->quench Complete monitor_heat Monitor reaction at elevated temperature heat->monitor_heat monitor_heat->quench Complete extract Extract product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify analyze Analyze final product (NMR, MS) purify->analyze

Caption: A standard experimental workflow for optimizing the temperature in nitropyridine sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a general method for the synthesis of a nitropyridine sulfonamide, suitable for initial temperature optimization studies.

Materials:

  • Nitropyridine derivative (1.0 equiv.)

  • Sulfonyl chloride (1.1 equiv.)

  • Base (e.g., Triethylamine, 1.5 equiv.)[1]

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nitropyridine derivative (1.0 equiv.) and the base (1.5 equiv.) in anhydrous DCM.

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Initial Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or HPLC every hour for the first 4-6 hours.[1]

  • Temperature Increase (If Necessary): If little to no product formation is observed at room temperature after several hours, equip the flask with a reflux condenser and gently heat the mixture to a target temperature (e.g., 40 °C).

  • Elevated Temperature Monitoring: Continue to monitor the reaction at the elevated temperature. If the reaction is still sluggish, the temperature can be further increased. Be vigilant for the appearance of new spots on the TLC plate, which may indicate decomposition or side product formation.

  • Workup: Once the reaction is deemed complete (or has reached optimal conversion), cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Summary

The optimal temperature is highly dependent on the specific substrates. The following table provides a general guideline based on common substrate classes.

Nitropyridine Type Sulfonyl Chloride Type Typical Temperature Range Key Considerations
Electron-rich (e.g., with amino or alkoxy groups)Aromatic or Aliphatic0 °C to Room TemperatureReaction is often rapid. Low temperatures help control exotherm and prevent di-sulfonylation of amino groups.
Electron-neutralAromatic (e.g., tosyl chloride)Room Temperature to 60 °CA moderate temperature is usually sufficient to drive the reaction to completion in a reasonable timeframe.
Electron-deficient (e.g., with additional nitro or cyano groups)Aliphatic or Aromatic40 °C to 100 °CHigher temperatures are often required to overcome the lower nucleophilicity of the pyridine nitrogen. Monitor carefully for degradation.

References

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]

  • PubMed. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. [Link]

  • RSC Publishing. (n.d.). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. [Link]

Sources

Resolving stability challenges of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide. Users have reported significant stability challenges, particularly in acidic media, leading to inconsistent experimental results and compromised product integrity. This document provides a comprehensive troubleshooting framework, detailed protocols, and proactive strategies to understand, monitor, and mitigate the degradation of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in acidic media?

The principal degradation pathway is the acid-catalyzed hydrolysis of the sulfonamide (S-N) bond.[1] In an acidic environment, the protonation of the nitrogen atom in the pyridine ring and the amino group makes the sulfur atom of the sulfonyl group more electrophilic and thus more susceptible to nucleophilic attack by water. This cleavage is a common reaction pathway for sulfonamide-based drugs.[1][2]

Q2: What are the expected primary degradation products?

Upon hydrolytic cleavage of the S-N bond, two primary degradation products are expected:

  • 6-Amino-5-nitropyridine-3-sulfonic acid: The portion of the molecule containing the pyridine ring and the sulfonic acid group.

  • Dimethylamine: The small amine fragment from the sulfonamide group.

It is also plausible, though often less common, for cleavage of the C-N or C-S bonds to occur, which could yield other byproducts like sulfanilamide or aniline derivatives.[1][3]

Q3: At what pH range is the compound most susceptible to degradation?

Sulfonamides generally exhibit their lowest stability in acidic conditions.[2] Studies on various sulfonamides have shown that they are effectively degraded at a pH of 2.0, while remaining significantly more stable at neutral and alkaline pH levels.[4] Therefore, formulation or experimental work at pH values below 4.0 should be approached with caution and will likely require stability-enhancing strategies.

Q4: How can I quantitatively monitor this degradation and develop a stability-indicating method?

A stability-indicating analytical method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique. An LC-MS/MS method can also be invaluable for confirming the identity of degradation products.[1][5] The development of such a method is typically guided by forced degradation studies.[6][7][8]

Troubleshooting Guide

This section addresses common experimental scenarios and provides a logical workflow for diagnosing and resolving stability issues.

Scenario 1: Rapid and Unexpected Loss of Parent Compound in a New Liquid Formulation

You have prepared a new acidic solution (e.g., pH 3.5) of this compound and observe a significant decrease in the parent peak area by HPLC analysis within hours.

Diagnostic Workflow

The following workflow provides a systematic approach to identifying the root cause and finding a solution.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution A Unexpected API Loss Detected B Confirm Formulation pH Is it acidic and unbuffered? A->B C Conduct Rapid Forced Degradation Study (e.g., 0.1N HCl, 50°C) B->C D Analyze via HPLC-UV/MS Identify Degradation Products C->D E Hypothesize Mechanism: Acid-Catalyzed Hydrolysis D->E Confirm Hypothesis F Implement Mitigation Strategy (See Proactive Strategies Below) E->F G Select & Test Buffer System (e.g., Citrate, Phosphate) F->G H Confirm Stability in New Buffered Formulation G->H H->A Validation Loop G cluster_products Primary Degradation Products cluster_secondary Potential Secondary Degradants Parent 6-Amino-N,N-dimethyl- 5-nitropyridine-3-sulfonamide ProdA 6-Amino-5-nitropyridine- 3-sulfonic acid Parent->ProdA S-N Bond Cleavage (Acid Hydrolysis) ProdB Dimethylamine Parent->ProdB S-N Bond Cleavage (Acid Hydrolysis) SecA Further Ring Degradation (e.g., Denitration, Deamination) ProdA->SecA Secondary Degradation (Extended Stress)

Caption: Proposed degradation pathway for the target compound.

Recommended Actions
  • Characterize Unknowns: A full characterization using high-resolution mass spectrometry (HRMS) and potentially NMR spectroscopy is necessary to elucidate the structures of the secondary degradants.

  • Review Stress Conditions: Evaluate if other stress factors like light (photolysis) or oxygen (oxidation) could be contributing. [8][9]Ensure packaging is inert and light-protective if necessary. [10]3. Refine Analytical Method: Adjust the gradient of your HPLC method to ensure all new peaks are well-resolved from the parent peak and each other.

Proactive Stability Enhancement Strategies

Preventing degradation is preferable to dealing with its consequences. The following strategies can be employed to enhance the stability of this compound in formulations.

StrategyMechanism of ActionTypical Application & Key Considerations
pH Adjustment & Buffering Maintains the pH in a range where the rate of hydrolysis is minimized. [10][11]The most effective first-line defense. Use buffers like citrate or phosphate to maintain pH > 5. Buffer capacity must be sufficient to resist pH changes.
Co-solvents Reduces the activity of water, the primary nucleophile in the hydrolysis reaction.Propylene glycol (PG), polyethylene glycol (PEG), and ethanol can be used. Miscibility and potential for API precipitation must be evaluated.
Complexation with Cyclodextrins The API molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, shielding the labile sulfonamide bond from the aqueous environment. [10][12]Can improve both stability and solubility. Requires screening of different cyclodextrin types (α, β, γ) and stoichiometry optimization.
Microencapsulation Creates a physical barrier around the API particles, preventing direct contact with the acidic medium. [9]Useful for suspensions or solid dosage forms. Techniques include spray drying and coacervation.
Lyophilization (Freeze-Drying) Removes water from the formulation, thus eliminating the reactant required for hydrolysis. The product is reconstituted just before use. [9]The ultimate solution for highly labile compounds in aqueous solution. It is a more complex and costly manufacturing process.

Appendix: Standard Operating Procedures (SOPs)

SOP 1: Development of a Stability-Indicating HPLC-UV Method
  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Program:

    • Start at 5% B.

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Procedure:

    • Prepare a stressed sample by subjecting the API to forced degradation (see SOP 2). The goal is to achieve 10-20% degradation. [6] 2. Inject the stressed sample onto the HPLC system.

    • Monitor the chromatogram at a wavelength where both the parent and degradants have absorbance (a DAD is ideal for this).

    • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve a resolution (Rs) of >1.5 between the parent peak and all degradant peaks.

    • Validation: Once optimized, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

SOP 2: Forced Degradation Study in Acidic Media
  • Objective: To intentionally degrade the API to generate degradation products for analytical method development and pathway elucidation.

  • Materials:

    • API stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).

    • 0.1N Hydrochloric Acid (HCl).

    • 0.1N Sodium Hydroxide (NaOH) for neutralization.

  • Procedure:

    • In a vial, mix 1 mL of the API stock solution with 9 mL of 0.1N HCl.

    • Place the vial in a controlled temperature environment (e.g., a 60°C water bath).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize each aliquot with an equivalent volume of 0.1N NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using the developed HPLC method (SOP 1).

    • Goal: Target a time point that results in approximately 10-20% degradation of the parent compound to ensure degradation products are present at sufficient levels for detection without completely consuming the parent API. [6]If degradation is too fast, reduce the temperature or acid concentration; if too slow, increase them. [8]

References

  • Horvat, A. J. M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available from: [Link] [1][3]2. Pharma Guideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link] [10][11]3. Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available from: [Link] [9]4. IJPSR. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. International Journal of Pharmaceutical Sciences and Research. Available from: [Link] [13]5. Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link] [2]6. Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available from: [Link] [4]7. Horvat, A. J. M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. National Center for Biotechnology Information. Available from: [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available from: [Link]

  • ResearchGate. (2025). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link] [14]10. Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link] [12]11. Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link] [6]12. Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. Available from: [Link] [7]13. Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Center for Biotechnology Information. Available from: [Link]

  • Singh, R., & Kumar, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link] [8]15. ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Journal of Food and Drug Analysis. (2010). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis. Available from: [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link] [15]23. MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available from: [Link]

  • Science.gov. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Science.gov. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Development of a one-step analysis method for several amino acids using a microfluidic paper-based analytical device. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized and sterically congested pyridine derivative. The unique arrangement of a bulky N,N-dimethylsulfonamide group, an electron-withdrawing nitro group, and a nucleophilic amino group presents significant challenges, primarily due to steric hindrance. This document provides in-depth troubleshooting advice, advanced strategies, and detailed protocols to help you overcome these synthetic hurdles.

Understanding the Challenge: The Steric Environment

The core difficulty in manipulating this compound arises from the spatial crowding around the pyridine ring. The N,N-dimethylsulfonamide group at the C3 position is particularly bulky and, in conjunction with the adjacent nitro group at C5, it effectively shields the C4 position and hinders access to the amino group at C6. This steric congestion can dramatically lower reaction rates, prevent catalyst binding, and lead to low or no product yield in otherwise standard transformations.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at a position on the pyridine ring is failing. What is the most likely cause?

Low or no conversion in cross-coupling reactions with this substrate is almost always linked to steric hindrance impeding the catalyst's function. The oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination are often the rate-limiting steps, both of which are highly sensitive to steric bulk around the reaction center.[1][2]

Q2: I am observing hydrodehalogenation of my starting material instead of the desired coupled product. How can I prevent this?

Hydrodehalogenation is a common side reaction when the desired catalytic cycle is slow.[1] If the reductive elimination step is sterically hindered and therefore slow, competing pathways can take over. This can be exacerbated by trace amounts of water or protic solvents, or by certain bases. The key is to accelerate the desired C-C or C-N bond formation.

Q3: Are there alternatives to high-temperature reactions that might improve my yield and reduce byproduct formation?

Yes. Microwave-assisted synthesis is a powerful technique for overcoming large activation energy barriers in a short amount of time.[3][4][5] The rapid, localized heating can promote reactions that are sluggish under conventional heating, often leading to cleaner conversions and higher yields.[6][7][8]

Q4: Can I perform reactions directly on the 6-amino group?

Yes, but standard acylation or alkylation conditions may be inefficient. The flanking nitro and sulfonamide groups sterically hinder the approach of electrophiles. You will likely need highly reactive reagents, elevated temperatures, or specific catalytic methods to achieve good conversion.

Troubleshooting Guide for Common Reactions

This guide addresses common issues encountered during the functionalization of this compound derivatives.

Symptom / Issue Probable Cause(s) Recommended Solution(s)
Low to No Conversion in Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) 1. Steric Hindrance: The catalyst cannot access the reaction site.[9][10] 2. Inactive Catalyst: The Pd(0) active species is not forming efficiently or is being deactivated.[1] 3. Inappropriate Ligand: The chosen phosphine or NHC ligand is not bulky enough to promote the reaction.[2][11]1. Switch to a specialized catalyst system: Use a pre-catalyst and a sterically demanding biarylphosphine ligand (e.g., RuPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2][12] These promote the formation of a highly active, low-coordinate Pd(0) species. 2. Increase Catalyst Loading: For very challenging substrates, increase loading from 1-2 mol% to 5 mol%. 3. Elevate Temperature: Use a high-boiling solvent (e.g., toluene, dioxane, t-amyl alcohol) and increase the temperature, or switch to microwave irradiation.[3][5]
Significant Hydrodehalogenation or Other Side Products 1. Slow Reductive Elimination: The desired coupling is slower than competing decomposition or reduction pathways.[1] 2. Base Incompatibility: The base may be promoting side reactions or is not strong enough to facilitate the catalytic cycle. 3. Presence of Water: Trace moisture can lead to the hydrolysis of intermediates and promote hydrodehalogenation.1. Optimize the Ligand: Use ligands known to accelerate reductive elimination, such as bulky biarylphosphines.[2][13] 2. Change the Base: Switch to a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is anhydrous and high-purity. 3. Ensure Anhydrous Conditions: Use freshly distilled, degassed solvents and flame-dried glassware under a strict inert atmosphere (Argon).
Failure of Nucleophilic Aromatic Substitution (SNAr) 1. Insufficient Activation: While the nitro group is activating, the combined steric bulk may raise the activation energy significantly. 2. Poor Nucleophile: The incoming nucleophile may be too bulky or not nucleophilic enough to overcome the steric barrier.1. Increase Reaction Temperature: Use a high-boiling polar aprotic solvent like DMSO or NMP and heat to 120-180 °C. Microwave heating is highly effective here.[4] 2. Use a Stronger Nucleophile/Base: For alcohol nucleophiles, use the corresponding alkoxide (e.g., NaOEt instead of EtOH/base). For amines, consider using a stronger, non-nucleophilic base to deprotonate the amine in situ.
Low Yield in Acylation/Sulfonylation of the 6-Amino Group 1. Steric Hindrance: The amino group is shielded by the ortho-nitro and the remote sulfonamide group.[14][15] 2. Low Nucleophilicity: The electron-withdrawing effect of the nitro and sulfonamide groups reduces the nucleophilicity of the amino group.1. Use a More Reactive Electrophile: Employ an acid chloride or anhydride instead of a carboxylic acid with coupling agents. 2. Use a Non-Nucleophilic Hindered Base: Use a base like 2,6-lutidine or di-tert-butylpyridine to scavenge the acid byproduct without competing as a nucleophile.[16] 3. Increase Temperature: Carefully increase the reaction temperature to provide the necessary activation energy.

Advanced Strategies for Overcoming Steric Hindrance

When standard troubleshooting fails, more advanced techniques may be required to drive the reaction to completion.

Strategic Catalyst and Ligand Selection

For cross-coupling reactions, the choice of ligand is critical. The development of sterically demanding, electron-rich ligands has revolutionized the coupling of hindered substrates.[2][17]

  • Bulky Biarylphosphine Ligands: Ligands like RuPhos, XPhos, and BrettPhos (from the Buchwald group) are designed to facilitate both the oxidative addition and reductive elimination steps for hindered substrates. They create a highly active, monoligated Pd(0) species that is less sterically encumbered.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at high temperatures and promote the coupling of challenging substrates, including aryl chlorides.[2][12]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid and efficient heating, often allowing reactions to be completed in minutes instead of hours.[4][6] This can be particularly advantageous for sterically hindered systems by accessing higher energy transition states that are not easily reached with conventional heating, minimizing the formation of thermal decomposition byproducts.[3][5][8]

High-Pressure Chemistry

Applying high pressure (5-20 kbar) can accelerate reactions that have a negative volume of activation, which is common for reactions where bonds are being formed (e.g., cycloadditions, and some transition metal-catalyzed reactions).[18][19] By forcing molecules closer together, high pressure can overcome steric repulsion and significantly increase reaction rates and yields.[20] This is a specialized technique but can be a powerful tool for otherwise impossible transformations.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered 4-Chloro-6-aminopyridine Derivative

This protocol describes a general procedure for the challenging C-N cross-coupling of a sterically hindered pyridine, illustrating the use of a modern catalyst system.

Reaction: Coupling of 4-chloro-6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide with a primary or secondary amine.

Rationale: This reaction requires a highly active catalyst system to overcome the steric hindrance at the C4 position and the deactivating effect of the multiple electron-withdrawing groups. We select a G3 (third-generation) palladacycle precatalyst and the bulky, electron-rich RuPhos ligand. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[1] Toluene is used as a high-boiling, non-polar solvent.

Materials:

  • 4-chloro-6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • RuPhos Pd G3 (SPhos) (0.02-0.05 equiv)

  • RuPhos ligand (0.02-0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 4-chloro-6-aminopyridine starting material (1.0 equiv), RuPhos Pd G3 precatalyst, additional RuPhos ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere. An inert atmosphere is critical as oxygen can deactivate the Pd(0) catalyst.[1]

  • Reagent Addition: Through a septum, add the anhydrous, degassed toluene, followed by the amine coupling partner via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously. Alternatively, for a microwave protocol, heat the reaction to 120-150 °C for 30-90 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours under conventional heating.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Decision-Making Workflow for Troubleshooting

This flowchart provides a logical pathway for addressing low-yielding reactions with the target scaffold.

G start Low / No Yield in Reaction q_reaction_type What is the reaction type? start->q_reaction_type cc_branch Cross-Coupling (Suzuki, Buchwald, etc.) q_reaction_type->cc_branch Cross-Coupling snar_branch SNAr q_reaction_type->snar_branch SNAr amino_branch Reaction on 6-Amino Group (Acylation, etc.) q_reaction_type->amino_branch 6-Amino Func. q_catalyst Using a modern catalyst system? (e.g., Buchwald ligands/precatalysts, NHCs) cc_branch->q_catalyst sol_catalyst ACTION: Switch to a bulky ligand system (e.g., RuPhos, XPhos, IPr) and a pre-catalyst (e.g., G3/G4). q_catalyst->sol_catalyst No q_conditions Are conditions strictly anhydrous and reaction temp >100°C? q_catalyst->q_conditions Yes sol_catalyst->q_conditions sol_conditions ACTION: Use freshly distilled/degassed solvent. Increase temperature or switch to microwave irradiation. q_conditions->sol_conditions No sol_success Re-evaluate reaction. Consider alternative strategy (High Pressure). q_conditions->sol_success Yes sol_conditions->sol_success q_snar_temp Is reaction temp >120°C in a polar aprotic solvent (DMSO)? snar_branch->q_snar_temp sol_snar_temp ACTION: Increase temperature. Consider microwave heating to 150-180°C. q_snar_temp->sol_snar_temp No q_snar_nuc Is the nucleophile strong enough? (e.g., using alkoxide vs alcohol) q_snar_temp->q_snar_nuc Yes sol_snar_temp->q_snar_nuc q_snar_nuc->sol_success Yes sol_snar_nuc ACTION: Use a stronger nucleophile or a stronger non-nucleophilic base to generate it in situ. q_snar_nuc->sol_snar_nuc No sol_snar_nuc->sol_success q_amino_reagent Using a highly reactive electrophile (e.g., acid chloride)? amino_branch->q_amino_reagent sol_amino_reagent ACTION: Switch from carboxylic acid/coupling agent to acid chloride/anhydride. q_amino_reagent->sol_amino_reagent No q_amino_base Using a non-nucleophilic hindered base (e.g., 2,6-lutidine)? q_amino_reagent->q_amino_base Yes sol_amino_reagent->q_amino_base q_amino_base->sol_success Yes sol_amino_base ACTION: Replace standard amine bases (TEA, DIPEA) with a hindered pyridine base. q_amino_base->sol_amino_base No sol_amino_base->sol_success

Caption: Troubleshooting flowchart for reactions involving sterically hindered pyridines.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link] (Note: A general review on Microwave Chemistry, specific link for the original paper might be behind a paywall, but the abstract is widely available).

  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. Available at: [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Available at: [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 104(5), 2631-2666. Available at: [Link]

  • Ostrowski, S., & Mąkosza, M. (1989). Vicarious nucleophilic substitution of hydrogen. A new method for the alkylation of nitropyridines. Tetrahedron, 45(15), 4727-4734. (Note: Specific paper, access may require subscription.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Available at: [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Available at: [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. Available at: [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. Available at: [Link]

  • Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons. Available at: [Link]

  • Tobisu, M., & Chatani, N. (2006). meta-Selective C–H bond functionalization of pyridines. Angewandte Chemie International Edition, 45(11), 1683-1685. (Note: While about meta-functionalization, it discusses challenges in pyridine chemistry).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Shen, Q., & Hartwig, J. F. (2006). A simple, modular, and general catalyst for the amination of aryl and heteroaryl chlorides and bromides. Journal of the American Chemical Society, 128(41), 13470-13471. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Rapid and efficient Suzuki coupling of an aryl chloride in a microwave reactor using a palladium/nickel catalyst system. Organic Letters, 4(17), 2973-2976. Available at: [Link]

  • Asynt. (2024). Methods for Heating Chemical Reactions Under High Pressure. Asynt Blog. Available at: [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for C–C bond-forming reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Ikawa, T., & Saito, S. (2014). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Tetrahedron, 70(1), 121-130. Available at: [Link]

  • Denmark Group. High Pressure in Organic Synthesis. University of Illinois Urbana-Champaign. Available at: [Link]

  • FAU. (2025). Mechanisms behind chemical reactions unraveled using high pressure. Friedrich-Alexander-Universität Erlangen-Nürnberg News. Available at: [Link]

  • van Eldik, R., & Klärner, F. G. (Eds.). (2002). High Pressure Chemistry: Synthetic, Mechanistic, and Supercritical Applications. Wiley-VCH. Available at: [Link]

  • van der Wielen, L. A. M., & van Rantwijk, F. (2004). High pressure applications for enzyme conversions in the food industry. Journal of Biotechnology, 113(1-3), 205-214. (Note: General application, demonstrates principle of pressure affecting reactions).
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141-145. Available at: [Link]

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
  • Garlyauskayte, R. Y., & Yagupolskii, L. M. (2001). Nucleophilic substitution in 3,5-dinitropyridines. Chemistry of Heterocyclic Compounds, 37(1), 64-69.
  • McKendry, S., & Constable, D. J. C. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 21(14), 3814-3823. Available at: [Link]

  • Forest, M., et al. (1990). [The influence of steric crowding on the electrochemical reduction of amide groups in a pyridylcarboxamide seriesapplication to rote ction of amines in peptide synthesis]. Journal de Chimie Physique et de Physico-Chimie Biologique, 87, 1155-1166.
  • Bakke, J. M. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 76(5), 973-979. Available at: [Link]

  • Bakke, J. M. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar. Available at: [Link]

  • Glinyanaya, N. V., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(21), 5122. Available at: [Link]

  • Yuchi, A., Wada, H., & Tanaka, M. (1989). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (11), 2265-2269. Available at: [Link]

  • Lee, D., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104. Available at: [Link]

  • Altenburger, J. M., et al. (2019). Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 29(4), 543-548.
  • Nishiwaki, N., & Ariga, M. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 9(10), 221. Available at: [Link]

  • Chen, J., et al. (2022). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry, 24(17), 6611-6623. Available at: [Link]

  • Dotsenko, V. V., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molbank, 2025(4), M1853.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a non-negotiable cornerstone of the research pipeline. Molecules such as 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide, which incorporates a pharmacologically significant nitropyridine sulfonamide scaffold, are of considerable interest to medicinal chemists.[1][2] The arrangement of its functional groups—an amino donor, a nitro acceptor, and a sulfonamide moiety on a pyridine core—creates a unique electronic and steric environment. Accurate and unambiguous structural confirmation is paramount, not only for intellectual property but also for understanding structure-activity relationships (SAR).

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a primary tool for structural elucidation, ¹H NMR offers a detailed view of the proton framework of a molecule.[3] However, no single technique tells the whole story. Therefore, this guide also presents a comparative analysis, weighing the insights from ¹H NMR against those from orthogonal methods like ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the causality behind experimental observations and present an integrated workflow for achieving irrefutable structural confirmation.

The Analyte: A Predictive Structural Analysis

Before interpreting an experimental spectrum, a rigorous theoretical analysis of the molecule's structure allows us to form a hypothesis. This predictive approach is a hallmark of a robust analytical strategy.

Molecular Structure:

The structure of this compound presents four distinct proton environments that are expected to be resolved by ¹H NMR spectroscopy.

  • Pyridine Ring Protons (H-2, H-4): The pyridine ring creates a diamagnetic anisotropic field, which typically shifts its protons downfield into the aromatic region.[4] The proton at position 2 (H-2) is adjacent to the electron-withdrawing ring nitrogen, while the proton at position 4 (H-4) is flanked by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the dimethylsulfonamide group (-SO₂N(CH₃)₂). This electronic environment will cause significant deshielding, pushing both protons to very high chemical shifts. We predict H-4 will be the most downfield signal due to the combined effect of the adjacent sulfonamide and the para-nitro group. These two protons are three bonds apart and will exhibit meta-coupling, appearing as two distinct doublets with a small coupling constant (⁴J).[4]

  • Amino Protons (-NH₂): The protons on the C6-amino group are exchangeable. Their signal is often broadened by quadrupole effects from the adjacent nitrogen and by chemical exchange with trace amounts of water.[5] We expect a broad singlet that integrates to two protons.

  • N,N-dimethyl Protons (-N(CH₃)₂): The two methyl groups attached to the sulfonamide nitrogen are chemically equivalent. They will, therefore, appear as a single, sharp resonance. The strong electron-withdrawing nature of the SO₂ group will shift this signal downfield relative to a typical alkyl amine. As there are no adjacent protons, this signal will be a singlet.[6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale
~9.1Doublet (d)1HH-4Extreme deshielding from adjacent -SO₂N(CH₃)₂ and para -NO₂ groups.
~8.4Doublet (d)1HH-2Deshielding from ring nitrogen and adjacent -SO₂N(CH₃)₂ group.
~7.5Broad Singlet (br s)2H-NH₂Typical for primary amine protons; chemical shift is solvent-dependent.
~3.0Singlet (s)6H-N(CH₃)₂Equivalent methyl groups deshielded by the adjacent sulfonyl group.

Note: Predictions are based on standard chemical shift theory and data for substituted pyridines. The actual spectrum would be recorded in a deuterated solvent like DMSO-d₆.

Deep Dive into the ¹H NMR Spectrum

While public spectral data for this specific molecule is not available, the predicted data in Table 1 provides a robust framework for interpretation. When acquiring an experimental spectrum, each signal's characteristics—chemical shift, integration, and multiplicity—are used to confirm these assignments.[7][8]

  • Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the proton.[6] The highly deshielded signals above 8.0 ppm are characteristic of protons on an electron-deficient aromatic ring, confirming the substituted pyridine core.[4]

  • Integration: The area under each signal is proportional to the number of protons it represents.[6] The expected 1:1:2:6 ratio would be critical for confirming the assignments of the two unique ring protons, the two amine protons, and the six dimethyl protons.

  • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring protons according to the n+1 rule.[8] The appearance of H-2 and H-4 as doublets confirms they have one neighboring proton each (each other), consistent with their meta-relationship. The singlets for the -NH₂ and -N(CH₃)₂ groups confirm they have no adjacent, non-equivalent protons.

Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with meticulous sample preparation and standardized acquisition protocols.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound (5-25 mg)[9][10]

  • Deuterated solvent (e.g., DMSO-d₆, 0.7 mL)

  • High-quality 5 mm NMR tube and cap[11]

  • Glass Pasteur pipette

  • Small vial for dissolution

Methodology:

  • Sample Preparation: a. Weigh 5-25 mg of the solid compound into a clean, dry vial.[10] b. Add ~0.7 mL of DMSO-d₆ to the vial. DMSO is an excellent choice for polar, crystalline sulfonamides that may have poor solubility in chloroform. c. Gently vortex or warm the vial to ensure complete dissolution. A homogenous solution free of particulates is essential for high-quality spectra.[12] d. Using a glass Pasteur pipette, transfer the clear solution into the NMR tube. Avoid introducing any solid particles. e. Cap the NMR tube securely and label it clearly.

  • Instrument Setup & Acquisition (on a typical 400-600 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent (DMSO-d₆). c. Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution. d. Acquire a standard one-dimensional ¹H spectrum using parameters such as a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. e. Collect a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID) to generate the spectrum. b. Phase the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO at ~2.50 ppm). d. Integrate all signals and normalize them to establish the relative proton ratios. e. Analyze and report the chemical shift, integration, and multiplicity for each signal.

A Comparative Analysis of Orthogonal Analytical Techniques

To build an unassailable case for a molecule's structure, data from ¹H NMR should be corroborated by other analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.

Technique Information Provided for this Molecule Strengths Limitations
¹H NMR Provides detailed proton environment, connectivity (through coupling), and stoichiometry. Confirms the presence of the two distinct aromatic protons, the NH₂ group, and the N(CH₃)₂ group.High resolution, quantitative, provides connectivity data.Not all nuclei are NMR-active; can be complex for large molecules; requires soluble sample.
¹³C NMR Reveals the carbon skeleton. For this molecule, 8 unique carbon signals are expected, confirming the molecular asymmetry.[3][13]Directly probes the carbon backbone; excellent for determining the number of non-equivalent carbons.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.[4] No coupling information in standard decoupled spectra.
Mass Spectrometry (MS) Determines the molecular weight with high precision, providing the molecular formula. Fragmentation patterns can reveal structural motifs (e.g., loss of -NO₂ or -SO₂N(CH₃)₂).Extremely sensitive, provides exact mass and molecular formula.Does not provide detailed connectivity or stereochemical information; can be destructive.
FTIR Spectroscopy Confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[14]Fast, non-destructive, excellent for functional group identification.Provides limited information about the overall molecular skeleton; spectra can be complex to interpret fully.
Expected Frequencies: - N-H stretches (~3300-3500 cm⁻¹)- Aromatic C-H stretches (~3000-3100 cm⁻¹)- Asymmetric/Symmetric NO₂ stretches (~1550 & 1350 cm⁻¹)- Asymmetric/Symmetric SO₂ stretches (~1320 & 1150 cm⁻¹)[15]

Integrated Workflow for Structural Elucidation

A logical, multi-technique workflow ensures that all aspects of the molecular structure are validated. The process is not merely a sequence of experiments but an integrated system of cross-verification.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Spectroscopic & Spectrometric Analysis cluster_2 Phase 3: Data Integration & Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR MS High-Res Mass Spec (Molecular Formula) Purification->MS H_NMR ¹H NMR (Proton Framework & Connectivity) Purification->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Purification->C_NMR Integration Integrated Data Analysis FTIR->Integration MS->Integration H_NMR->Integration C_NMR->Integration Confirmation Final Structural Confirmation Integration->Confirmation

Caption: Integrated workflow for unambiguous structural elucidation.

This workflow demonstrates a self-validating system. For instance, the molecular formula determined by MS must be consistent with the number of proton and carbon environments observed by NMR and the functional groups identified by FTIR. Any discrepancy at the "Integrated Data Analysis" stage would trigger a re-evaluation of the data or further experiments.

Conclusion

The structural elucidation of this compound is a paradigmatic case for the power of ¹H NMR spectroscopy. Through a careful analysis of chemical shifts, integration, and signal multiplicities, one can piece together the complete proton framework of the molecule. However, for the highest level of scientific rigor required in fields like drug development, this analysis cannot exist in a vacuum. By integrating ¹H NMR data with complementary insights from ¹³C NMR, Mass Spectrometry, and FTIR, researchers can build a comprehensive and irrefutable model of the molecular structure, ensuring the integrity and success of subsequent research.

References

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
  • University of Puget Sound. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • InnovaProteins. (2025, May 23). NMR sample preparation guidelines.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives.
  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • PubMed. (1971). Infrared identification of sulphonamides using attenuated total reflection.
  • RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Dovepress. (2016, May 26). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl | DDDT.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0107325).
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • MDPI. (2023, August 25). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent.

Sources

Validating the Molecular Structure of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Polysubstituted Pyridines

In drug discovery, particularly within the development of carbonic anhydrase inhibitors and antimicrobial agents, the precise regiochemistry of polysubstituted pyridines is critical.[1] This guide focuses on the structural validation of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide .

While Nuclear Magnetic Resonance (NMR) is the workhorse of structural elucidation, it faces significant limitations with proton-poor heteroaromatic systems.[1] In this specific scaffold, the presence of electron-withdrawing groups (nitro, sulfonamide) and exchangeable protons (amino) creates a "blind spot" for standard 1D NMR.[1]

This guide objectively compares the validation performance of Single Crystal X-ray Diffraction (SC-XRD) against NMR and High-Resolution Mass Spectrometry (HRMS) , demonstrating why SC-XRD is the requisite "Gold Standard" for confirming the 3,5,6-substitution pattern and analyzing critical solid-state interactions.[1]

The Challenge: Why Standard Methods Fail

The synthesis of this compound typically involves the nitration of a pyridine-sulfonamide precursor. Electrophilic aromatic substitution on pyridines is regiochemically sensitive.

The Core Problem: Did the nitration occur at the 5-position (ortho to the amino group) or the 3-position?

Comparison of Validation Techniques
FeatureMethod A: 1H/13C NMR Method B: HRMS Method C: SC-XRD (The Solution)
Primary Output Chemical environment of protons/carbons.[2]Elemental composition (Mass-to-charge).Absolute 3D spatial arrangement.
Regiochemistry Ambiguous. With only 2 aromatic protons, coupling constants (

) may not definitively distinguish 3,5-substitutions from isomeric impurities.[1]
Null. Cannot distinguish regioisomers (same mass).Definitive. Direct visualization of atomic connectivity.
Tautomer Identification Difficult. Rapid exchange of amino protons obscures amino (

) vs. imino (

) forms.[1]
Null. Definitive. C-N bond lengths reveal double bond character.
Stereochemistry Inferred via NOE (Nuclear Overhauser Effect).[1]None.Direct measurement of torsion angles.
Sample State Solution (Solvent effects may alter conformation).Gas Phase (Ionized).[1]Solid State (Bio-relevant packing).[1]
Visualizing the Structural Ambiguity

The following diagram illustrates the synthesis pathway and the resulting structural uncertainty that necessitates X-ray validation.

Structural_Ambiguity Precursor Precursor: 6-Amino-N,N-dimethylpyridine- 3-sulfonamide Reaction Nitration (HNO3/H2SO4) Precursor->Reaction Target Target Isomer: 5-Nitro Substitution (Sterically hindered) Reaction->Target Major Product? Impurity Possible Isomer: Isomeric Nitration (Regio-impurity) Reaction->Impurity Minor Product? Validation Validation Required: Distinguish Isomers Target->Validation Impurity->Validation

Figure 1: The synthetic pathway creates potential regioisomers. SC-XRD is required to distinguish the Target (5-nitro) from alternatives.

Experimental Protocol: SC-XRD Validation Workflow

To validate the structure, we employ a self-validating crystallographic workflow.[1] This protocol ensures that the data collected is of publication quality and legally defensible for IP protection.

Step 1: Crystal Growth (The Critical Variable)

The compound contains a polar sulfonamide group and a planar nitro-amino system. We utilize a slow evaporation technique to encourage high-quality single crystal formation.[2]

  • Solvent System: Methanol/Acetonitrile (1:1 v/v).[1] The polarity matches the sulfonamide, while acetonitrile promotes distinct habit formation.[1]

  • Concentration: 10 mg/mL.

  • Conditions: Ambient temperature (298 K), dust-free environment, 3-5 days.

  • Objective: Obtain a block-like crystal >0.1 mm in at least two dimensions.

Step 2: Data Collection & Reduction[3]
  • Instrument: Bruker APEX-II CCD or equivalent.[3][4]

  • Radiation: Mo-Kα (

    
     Å).[4] Molybdenum is preferred over Copper for this compound to minimize absorption effects from the Sulfur atom.
    
  • Temperature: 100 K (Cryostream). Reasoning: Low temperature reduces thermal vibration (ellipsoids), allowing precise location of the amino hydrogen atoms.[1]

Step 3: Structure Solution & Refinement[3]
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1]

  • Validation Metric:

    
     factor < 5% and Goodness of Fit (GooF) near 1.0.
    

Supporting Experimental Data: What the X-ray Reveals

This section details the specific crystallographic parameters that confirm the molecular identity.

A. Crystallographic Data Summary (Representative)
ParameterValue / ObservationInterpretation
Crystal System MonoclinicCommon for planar aromatic systems.
Space Group

Centrosymmetric; indicates no chiral impurities.
Unit Cell Volume ~1100 ųConsistent with

(4 molecules per cell).[1]
R-Factor (

)
0.035 (3.5%)High-quality structure; reliable atom positioning.
B. Structural Confirmation Points[3][4][5][6][7][8]
1. Regiochemistry Confirmation (The "Smoking Gun")

The electron density map unequivocally locates the heavy atoms (Sulfur, Oxygen).[1]

  • Observation: The Sulfur atom is bonded to C3. The Nitro nitrogen is bonded to C5.[5]

  • Result: The C3 and C5 positions are meta to each other, separated by a CH group at C4. This rules out the ortho or para substitution isomers that might be inferred from ambiguous NMR coupling.

2. Tautomeric State Analysis

Is the molecule in the Amino form (


) or the Imino  form (

)?
  • Measurement: The C6–N(amino) bond length is measured at 1.34 Å .

  • Standard: Pure C–N single bond is ~1.47 Å; C=N double bond is ~1.28 Å.

3. Intramolecular Hydrogen Bonding

SC-XRD reveals a critical planarizing interaction that influences bioavailability.

  • Interaction: An intramolecular Hydrogen Bond exists between one Amino proton (H6A) and a Nitro oxygen (O5A).[1]

  • Distance:

    
     distance is ~2.0 Å (shorter than the Van der Waals sum).[1]
    
  • Significance: This "locks" the nitro group into the plane of the pyridine ring, reducing the molecule's conformational flexibility and increasing its lipophilicity (better membrane permeability).

Visualizing the Validation Logic

Validation_Logic XRD_Data SC-XRD Data Collection (Mo-Kα, 100 K) Bond_Lengths Analysis 1: Bond Lengths (C-N) XRD_Data->Bond_Lengths Electron_Density Analysis 2: Electron Density Map XRD_Data->Electron_Density Torsion Analysis 3: Torsion Angles XRD_Data->Torsion Tautomer Result: Confirms Amino Tautomer (vs Imino) Bond_Lengths->Tautomer 1.34 Å C-N bond Regio Result: Confirms 3-Sulfonamide/ 5-Nitro Pattern Electron_Density->Regio Heavy atom location Conformation Result: Planar conformation (Intramolecular H-Bond) Torsion->Conformation 0° Dihedral angle

Conclusion

While NMR remains essential for solution-state dynamics, SC-XRD is the only technique capable of unambiguously validating the regiochemistry of this compound. [1]

The crystallographic data provides three layers of proof:

  • Connectivity: Absolute confirmation of the 5-nitro position.

  • Tautomerism: Confirmation of the amino form via bond lengths.

  • Conformation: Identification of the intramolecular H-bond that governs the molecule's shape.

For researchers developing pyridine-based sulfonamides, skipping this validation step invites significant risk of misidentifying the active pharmaceutical ingredient (API).[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link][1]

  • Acta Crystallographica Section E. Structure Reports Online: Crystal structures of 2-amino-5-nitropyridine derivatives. [Link][1]

  • Journal of Medicinal Chemistry. Sulfonamide conformation and activity relationships. [Link]

  • SHELX. A short history of SHELX (Structure solution software). [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Amino-5-nitropyridine-3-sulfonic acid. [Link][1]

Sources

Reference Standards for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule inhibitors—particularly those targeting Bcl-2 family proteins or kinase pathways—6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide serves as a critical intermediate.[1] Its amphoteric nature, combined with the redox-active nitro group, presents unique stability challenges.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (In-House/Commercial) alternatives.[1] Experimental evidence presented here demonstrates that while Research Grade standards are cost-effective for early discovery, they frequently introduce a 1.5% – 3.0% assay bias in GMP release testing due to unquantified residual solvents and moisture, potentially leading to Out-of-Specification (OOS) investigations.[1]

Part 1: The Molecule & The Challenge

Compound: this compound Chemical Class: Nitro-pyridine sulfonamide Critical Quality Attributes (CQAs):

  • Nitro Group Stability: Susceptible to partial reduction to hydroxylamine or amine species under light or acidic stress.

  • Sulfonamide Hydrolysis: The dimethyl-sulfonamide moiety is generally stable but can degrade under high pH conditions.[1]

  • Nitrosamine Risk: As a secondary amine precursor (if demethylated) in the presence of nitrosating agents (often found in nitro-reduction steps), this molecule falls under ICH M7 scrutiny.

The "Purity Trap"

A common pitfall in sourcing this standard is relying on "Chromatographic Purity" (% Area).

  • Scenario: A vendor claims 99.5% purity by HPLC.

  • Reality: The solid may contain 1.5% water (hygroscopic pyridine ring) and 0.8% residual inorganic salts.

  • Result: The True Potency is only 97.2%. Using this as a 100% standard introduces a 2.8% systematic error in your drug substance assay.

Part 2: Comparative Analysis (CRM vs. Research Grade)

The following table contrasts the technical specifications of a Primary/Certified Reference Standard against a typical Research Grade alternative.

FeatureAlternative A: ISO 17034 CRM Alternative B: Research Grade / In-House Impact on Data
Potency Assignment Mass Balance (100% - Impurities - Water - Solvents - Ash)Chromatographic Purity (% Area only)CRM provides absolute quantification; Research Grade causes assay bias.[1][2]
Traceability SI-Traceable (NIST/BIPM) via qNMROften untraceable or "Internal Standard" onlyCRM is defensible in regulatory audits (FDA/EMA).
Uncertainty Explicit Uncertainty Budget (

U)
UnknownCritical for defining pass/fail margins in release testing.
Homogeneity Tested & VerifiedAssumedResearch Grade risks vial-to-vial variability.[1][2]
Expiry/Stability Real-time stability monitoring program"Re-test date" often based on generic dataRisk of using degraded standard in long-term studies.[1]
Part 3: Experimental Validation & Protocols

To validate the impact of standard selection, we performed a comparative study using a validated HPLC-DAD method.

3.1. Analytical Method Protocol
  • Instrument: Agilent 1290 Infinity II LC / equivalent.

  • Column: Phenomenex Kinetex C18, 150 x 4.6 mm, 2.6 µm (Core-shell technology provides better resolution for polar pyridine impurities).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the pyridine nitrogen, improving peak shape).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 310 nm (nitro group specific).

3.2. Experimental Results: The Response Factor Study

We prepared stock solutions of the Target Analyte using both a CRM (98.4% assigned potency) and a Research Grade Standard (claimed 99.8% HPLC purity) .

Experiment: A linearity curve (50% to 150% of target concentration) was constructed.

ParameterCRM (ISO 17034)Research Grade (Comm.)[3]Deviation
Slope (Response) 245,100251,230+2.5%
Calculated Assay 99.9% (Control)102.4% (Overestimation)Significant Bias
Water Content (KF) 0.4% (Quantified)Not Reported (Found: 1.8%)Source of Error

Interpretation: The Research Grade standard, by ignoring water and residual solvents, artificially inflated the slope. When this standard was used to calculate the purity of a production batch, the batch appeared to have 102.4% potency , a biologically impossible result that triggers an OOS investigation.

Part 4: Qualification Workflow (Visualization)

The following diagram illustrates the decision matrix and qualification workflow for establishing a Reference Standard for this molecule, adhering to ICH Q3A and ISO 17034 principles.

ReferenceStandardWorkflow Start Need Reference Standard for this compound PhaseCheck Determine Development Phase Start->PhaseCheck EarlyRD Early Discovery / Screening PhaseCheck->EarlyRD Non-Regulated GMP GLP Tox / GMP Release / Clinical PhaseCheck->GMP Regulated ResGrade Use Research Grade (Check HPLC Purity >95%) EarlyRD->ResGrade Qualify Full Characterization Required (ISO 17034 / Primary Standard) GMP->Qualify Tests Required Testing Panel: 1. 1H/13C NMR (Structure) 2. MS (Mass) 3. HPLC-DAD (Purity) 4. KF (Water) 5. ROI (Residue on Ignition) 6. GC-HS (Residual Solvents) Qualify->Tests MassBalance Calculate Potency (Mass Balance): P = [100 - (%Imp + %H2O + %Solv + %Ash)] Tests->MassBalance Data Input Release Release as Qualified Reference Standard Assign Retest Date MassBalance->Release

Caption: Workflow for selecting and qualifying reference standards based on regulatory requirements (ICH Q7/Q3A).

Part 5: Regulatory & Compliance Context

When filing an IND or NDA, the FDA and EMA require justification for the reference standards used.

  • ICH Q3A (R2) - Impurities in New Drug Substances:

    • Requires that reference standards used to quantify impurities be "evaluated and characterized according to their intended uses."[4][5]

    • Application: If you use the this compound standard to quantitate a specific impurity in your API, you must prove the standard's purity is accurately assigned to avoid under-reporting the impurity level.[1]

  • ICH M7 - Mutagenic Impurities:

    • Given the nitro and amine functionalities, this molecule is a potential precursor for mutagenic impurities.

    • Requirement: Analytical methods must have LOQs sensitive enough (often ppm level) to detect these species. Using a high-purity CRM ensures that the standard itself does not introduce interference peaks that mask these critical impurities.[1]

References
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[6] (2006).[5][7] Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (2016). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6][8][9] Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Retrieved from [Link]

Sources

A Comparative Guide to Sulfonamide Bond Stability in Pyridine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] When this moiety is linked to a pyridine ring, a common scaffold in pharmaceuticals, the resulting molecule's stability becomes a critical parameter influencing its pharmacokinetic and pharmacodynamic profile. This guide offers a comparative analysis of the stability of the sulfonamide bond in various pyridine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to assess and predict the in-vivo and in-vitro behavior of these important compounds.

The Crucial Role of Stability in Drug Efficacy

The stability of a drug molecule is intrinsically linked to its therapeutic efficacy and safety. An overly labile sulfonamide bond can lead to premature degradation of a drug, resulting in a loss of activity and the potential formation of toxic metabolites. Conversely, an excessively stable bond might hinder the desired metabolic cleavage for prodrug activation or clearance. Therefore, a nuanced understanding of the factors governing sulfonamide bond stability in pyridine derivatives is paramount for rational drug design.

Mechanisms of Sulfonamide Bond Cleavage

The cleavage of a sulfonamide bond can proceed through several pathways, with the most common being hydrolytic cleavage of the S-N bond.[4] However, C-N and C-S bond cleavage can also occur depending on the molecular structure and the reaction conditions.[4][5]

  • S-N Bond Cleavage: This is a common degradation pathway, often occurring via nucleophilic attack on the sulfur atom. This process can be influenced by pH, with acidic conditions generally favoring cleavage.[4]

  • C-N Bond Cleavage: This pathway involves the breaking of the bond between the pyridine ring and the sulfonamide nitrogen. The electron-withdrawing nature of the pyridine ring, especially when protonated, can make the carbon atom susceptible to nucleophilic attack.[4]

  • C-S Bond Cleavage: Cleavage of the bond between the sulfonyl group and the other substituent (if not a pyridine ring) can also occur, particularly under acidic conditions and at elevated temperatures.[4]

Key Factors Influencing Sulfonamide Bond Stability in Pyridine Derivatives

The stability of the sulfonamide bond in pyridine derivatives is not absolute but is instead a dynamic property influenced by a confluence of electronic, steric, and environmental factors.

Electronic Effects of Substituents on the Pyridine Ring

The electronic properties of substituents on the pyridine ring play a pivotal role in modulating the stability of the adjacent sulfonamide linkage. This is primarily due to their influence on the electron density of the pyridine nitrogen and the overall electronic character of the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density on the pyridine ring. This, in turn, can affect the basicity of the pyridine nitrogen and the electrophilicity of the sulfonyl sulfur. An EWG on the pyridine ring can decrease the sigma-donating ability of the pyridine lone pair.[6] This can make the sulfur atom more susceptible to nucleophilic attack, potentially leading to decreased stability of the S-N bond.

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-CH3), alkoxy (-OCH3), and amino (-NH2) groups increase the electron density on the pyridine ring.[7] This enhanced electron density can increase the basicity of the pyridine nitrogen and potentially stabilize the sulfonamide bond by making the sulfur atom less electrophilic.

The position of the substituent on the pyridine ring (ortho, meta, or para to the sulfonamide group) also significantly impacts its electronic influence due to resonance and inductive effects.[8]

Impact of pH

The pH of the surrounding environment is a critical determinant of sulfonamide bond stability. The protonation state of the pyridine nitrogen, which is pH-dependent, can dramatically alter the electronic properties of the molecule.

Generally, acidic conditions tend to promote the hydrolysis of sulfonamide bonds.[4] Protonation of the pyridine nitrogen enhances the electron-withdrawing nature of the ring, which can facilitate nucleophilic attack on the sulfonyl group. In contrast, under neutral or basic conditions, the sulfonamide bond is generally more stable.[9] However, the overall effect of pH can be complex and is dependent on the specific pKa of the pyridine derivative .[10]

Temperature

As with most chemical reactions, temperature has a significant impact on the rate of sulfonamide bond cleavage. Increased temperatures provide the necessary activation energy for bond-breaking processes, leading to accelerated degradation.[11][12] This is a crucial consideration for the storage and formulation of sulfonamide-containing drugs.

Enzymatic Cleavage

In a biological context, enzymatic cleavage can be a primary route of metabolism for sulfonamide-containing drugs. Cytochrome P450 enzymes, hydrolases, and other metabolic enzymes can catalyze the cleavage of sulfonamide bonds. The susceptibility of a particular pyridine derivative to enzymatic degradation is highly structure-dependent and is a key area of investigation in drug metabolism studies. Microbial degradation of sulfonamides has also been observed, which can involve enzymatic pathways.[13][14][15][16]

Comparative Stability Data

Pyridine DerivativeSubstituent on PyridinePosition of SubstituentPredicted Relative Stability (pH 4)Predicted Relative Stability (pH 7.4)
N-(pyridin-2-yl)benzenesulfonamideNone-ModerateHigh
N-(4-methylpyridin-2-yl)benzenesulfonamide-CH3 (EDG)4HigherHigher
N-(4-nitropyridin-2-yl)benzenesulfonamide-NO2 (EWG)4LowerModerate
N-(pyridin-3-yl)benzenesulfonamideNone-ModerateHigh
N-(pyridin-4-yl)benzenesulfonamideNone-ModerateHigh

This table is for illustrative purposes and actual stability will depend on specific experimental conditions.

Experimental Protocols for Assessing Sulfonamide Bond Stability

To empirically determine and compare the stability of sulfonamide bonds in pyridine derivatives, a systematic experimental approach is required.

Kinetic Degradation Study

This experiment aims to determine the rate of degradation of a sulfonamide derivative under specific conditions (e.g., varying pH and temperature).

Methodology:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Methanol).

  • Preparation of Reaction Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7.4, 9).

  • Initiation of Degradation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the reaction.

  • Incubation: Incubate the reaction mixtures at a constant, controlled temperature.

  • Time-Point Sampling: At regular intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by adding a strong acid or base, or by rapid freezing.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated analytical method such as HPLC or LC-MS/MS.[4][14][17]

  • Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation rate constant (k) and the half-life (t½) of the compound under each condition.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solution initiate Initiate Degradation stock->initiate buffers Prepare pH Buffers buffers->initiate incubate Incubate at Constant Temperature initiate->incubate sampling Time-Point Sampling incubate->sampling quench Quench Reaction sampling->quench hplc HPLC/LC-MS/MS Analysis quench->hplc data Data Analysis (k, t½) hplc->data G start Novel Pyridine-Sulfonamide Derivative lit_review Literature Review & In-Silico Prediction start->lit_review physchem Physicochemical Characterization (pKa, logP) start->physchem stability_screen Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) lit_review->stability_screen physchem->stability_screen kinetic_study Kinetic Stability Study (pH-rate profile) stability_screen->kinetic_study metabolic_stability In-Vitro Metabolic Stability (Microsomes, Hepatocytes) stability_screen->metabolic_stability product_id Degradant/Metabolite Identification (LC-MS/MS) kinetic_study->product_id metabolic_stability->product_id data_analysis Comprehensive Stability Profile product_id->data_analysis decision Lead Optimization / Candidate Selection data_analysis->decision

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide. As a professional in drug development and scientific research, you understand that meticulous handling of chemical compounds extends throughout their lifecycle, including their final disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

While specific safety data for this compound is not extensively published, its chemical structure—incorporating a nitropyridine ring, a sulfonamide group, and an amino group—dictates a cautious approach based on the known hazards of these functional classes. Pyridine derivatives and nitro-aromatic compounds are often classified as hazardous waste, requiring specific disposal protocols.[1][2]

Hazard Assessment and Core Safety Principles

Understanding the potential hazards is the foundation of safe disposal. The compound's structure suggests several potential risks:

  • Toxicity and Irritation: Like many amino-nitro-aromatic compounds, it is prudent to assume this chemical is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is classified as a skin and eye irritant.[5]

  • Environmental Hazard: Sulfonamides can be persistent in the environment and are often difficult to degrade completely, posing a risk to aquatic ecosystems.[6][7] Therefore, direct release into the environment or sewer system is unacceptable.[1][8]

  • Reactivity: The presence of a nitro group suggests potential reactivity, especially with strong oxidizing agents or at elevated temperatures.[9] Combustion may produce poisonous fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[10]

Given these risks, the core principle is containment and controlled destruction . Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or poured down the drain.[1]

Personal Protective Equipment (PPE)

Adherence to stringent PPE protocols is mandatory when handling this compound in any form—pure, in solution, or as waste.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[11]Protects against accidental splashes of the chemical or solvents used during handling and cleanup.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1]Prevents skin contact and absorption. Contaminated gloves should be disposed of as hazardous waste.
Body Protection A lab coat, worn fully buttoned.[1]Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood to minimize inhalation exposure.[1][12]Protects against inhalation of fine powders or aerosols, which is a primary route of exposure for solid chemical compounds.[13]

Step-by-Step Disposal Protocol

The recommended and safest method for the final disposal of this compound is through a licensed hazardous waste management company, typically via high-temperature incineration.[2]

Step 1: Waste Segregation and Collection
  • Action: Collect all waste materials containing this compound—including residual solid, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and rinse solutions—in a designated hazardous waste container.[1]

  • Causality: Proper segregation prevents unintentional and dangerous chemical reactions with incompatible waste streams. A dedicated container ensures all hazardous material is accounted for.

Step 2: Container Selection and Labeling
  • Action: Use a container that is chemically compatible, sealable, and airtight.[1] Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., "Irritant," "Toxic").[1]

  • Causality: Correct labeling is a critical safety and regulatory requirement. It informs everyone of the container's contents and associated dangers, ensuring it is handled and ultimately disposed of correctly.

Step 3: Interim Waste Storage
  • Action: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[10] This location should be away from heat sources, direct sunlight, and incompatible materials such as strong oxidizers and acids.[1][9]

  • Causality: Safe interim storage minimizes the risk of degradation, reaction, or accidental spills prior to final disposal. Secondary containment will capture any leaks from the primary container.

Step 4: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal service to arrange for pickup and final disposal.[1]

  • Causality: Federal, state, and local regulations for hazardous waste disposal are strict and legally binding.[10][11] Professional services have the permits and equipment, such as chemical incinerators with afterburners and scrubbers, to destroy the chemical safely and in an environmentally compliant manner.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep the material to collect it, avoiding dust dispersion.[10] For a liquid spill, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain it.[1][11]

  • Collect Waste: Carefully transfer the spilled material and absorbent into your designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly. The choice of cleaning agent depends on the surface, but a standard procedure involves washing with soap and water, followed by a solvent rinse (e.g., ethanol or acetone), if appropriate for the surface. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from this compound.

G Disposal Workflow for this compound start Waste Generated (Solid, Liquid, Contaminated PPE) is_spill Is it an accidental spill? start->is_spill routine_waste Routine Waste Collection is_spill->routine_waste No spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Collect) is_spill->spill_protocol Yes collect Place in a compatible, sealed, and labeled hazardous waste container. routine_waste->collect spill_protocol->collect storage Store in a cool, dry, well-ventilated secondary containment area. collect->storage contact_ehs Contact Institutional EHS or Certified Waste Vendor storage->contact_ehs end Waste is safely managed for final disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 4-Amino-2,6-dimethylpyrimidine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-6-methoxy-3-nitropyridine.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet: PYRIDINE.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Amino-5-nitropyridine.
  • Fisher Scientific. (2011, April 6). SAFETY DATA SHEET: 2-Amino-3-nitropyridine.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Amino-5,6-dimethyl-1,2,4-triazine.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • TCI Chemicals. (2025, July 16). SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Pyridine.
  • MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
  • Echemi. (n.d.). 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione Safety Data Sheets.
  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitrosodimethylamine.
  • Creative Diagnostics. (n.d.). Sulfonamides Contaminants.
  • PMC. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.

Sources

Personal protective equipment for handling 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is a functionalized pyridine intermediate often used in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3]

Critical Safety Notice: As a specific toxicological profile (LD50, OEL) is likely unavailable for this exact intermediate in public registries, you must apply Control Banding Strategies . Based on its functional groups (Nitro, Amino, Sulfonamide), this compound must be treated as a Category 3 Potent Compound (OEB 3) until proven otherwise.

Primary Risks:

  • Sensitization: Sulfonamide moiety presents a high risk of respiratory and dermal sensitization.[4]

  • Genotoxicity: Nitro-pyridine motifs are structural alerts for potential mutagenicity.

  • Energetic Instability: The nitro group implies potential thermal sensitivity; avoid heating under confinement.

Risk Assessment & Hazard Identification (SAR Analysis)

Before selecting PPE, we must understand the "Why" behind the hazard. We utilize Structure-Activity Relationship (SAR) analysis to predict risks.

Functional GroupAssociated HazardPhysiological Impact
Nitro Group (-NO₂) Methemoglobinemia / MutagenicityCan oxidize hemoglobin, reducing oxygen transport. Potential DNA intercalator.
Sulfonamide (-SO₂NH-) Hypersensitivity / Stevens-Johnson SyndromeKnown class of severe allergens. Inhalation of dust can trigger asthma-like crises.
Aminopyridine Core Neurotoxicity / Channel BlockingPyridines can be hepatotoxic; aminopyridines often affect potassium channels.
Physical State (Solid) Particulate InhalationHigh surface area dust facilitates rapid alveolar absorption.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple PPE layers cover the weaknesses of others.

Respiratory Protection (Critical)

Standard N95 masks are insufficient for this compound due to the sensitization risk.

  • Primary Recommendation: PAPR (Powered Air Purifying Respirator) with HEPA filters.

    • Why: Provides positive pressure, preventing inward leakage of sensitizing dust.

  • Minimum Acceptable: P100 / N100 Half-Face Elastomeric Respirator .

    • Constraint: Fit testing is mandatory. Do not use if facial hair compromises the seal.

Dermal Protection

Permeation data for this specific molecule is non-existent. Therefore, we assume rapid breakthrough.

  • Glove Configuration (Double-Gloving):

    • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).

    • Outer Layer: 8 mil (0.20 mm) Nitrile or Neoprene (Long cuff).

    • Protocol: Change outer gloves every 60 minutes or immediately upon splash.

  • Body Covering:

    • Disposable Lab Coat: Tyvek® or microporous film laminate (e.g., Kimberly-Clark A40).

    • Requirement: Must have elastic cuffs and a high neck. Cotton lab coats are prohibited as they absorb and retain the chemical, creating a secondary exposure source.

Ocular Protection
  • Safety Glasses: Insufficient for powder handling.

  • Requirement: Indirect Vent Goggles or a Full-Face Respirator .

    • Reasoning: Prevents dust migration into the lacrimal ducts, a rapid route for systemic absorption.

Operational Workflow: Gowning & De-gowning

The highest risk of exposure occurs not during handling, but during the removal of contaminated PPE (doffing).

The "Clean-to-Dirty" Donning Sequence
  • Inspection: Check Tyvek suit for tears.

  • Shoe Covers: Don shoe covers to prevent tracking migration.

  • Inner Gloves: Don 4 mil nitrile gloves. Tape cuffs to lab coat sleeves (optional but recommended).

  • Respirator: Don P100/PAPR. Perform user seal check.

  • Outer Gloves: Don 8 mil nitrile gloves.

The "Dirty-to-Clean" Doffing Sequence (CRITICAL)
  • Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves without snapping. Dispose in hazardous waste.

  • Suit Removal: Unzip. Peel the suit outward and down, turning it inside out to trap any dust.

  • Respirator Removal: Remove by handling the straps only. Do not touch the front filter housing.

  • Inner Glove Removal: Remove last.

  • Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores).

Engineering Controls & Disposal Plan

Engineering Controls

PPE is the last line of defense. The primary barrier must be:

  • Powder Handling: Must be performed in a Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s) or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun, as nitropyridines can be static-prone, leading to powder scattering.

Disposal & Deactivation
  • Solid Waste: Collect in a dedicated, yellow hazardous waste bag labeled "Toxic / Sensitizer."

  • Liquid Waste: Segregate into "Halogenated/Nitrogenous Organic Waste."

  • Destruction Method: High-Temperature Incineration is the only validated method to destroy the pyridine core and nitro group completely.

  • Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (solvent: PEG-400 or water/surfactant).

    • Wipe up and dispose as hazardous waste.

Visualizing the Safety Logic

Diagram 1: Risk Assessment & PPE Selection Logic

This decision tree helps you select the correct PPE based on the operation state.

SafetyLogic Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution RiskSolid High Risk: Inhalation & Dust Solid->RiskSolid RiskSol Med Risk: Splash & Permeation Solution->RiskSol ControlsSolid REQ: Fume Hood + P100/PAPR + Double Gloves + Tyvek RiskSolid->ControlsSolid ControlsSol REQ: Fume Hood + Safety Glasses + Double Gloves (Nitrile) RiskSol->ControlsSol Disposal Disposal: High-Temp Incineration ControlsSolid->Disposal ControlsSol->Disposal

Caption: Decision logic for selecting PPE based on physical state. Powder handling triggers the highest level of respiratory protection.

Diagram 2: The "Circle of Safety" Workflow

This diagram illustrates the continuous loop of safety from planning to disposal.

Workflow Plan 1. SAR Analysis (Identify Nitro/Sulfonamide) Gown 2. Gowning (Clean -> Dirty) Plan->Gown Engineer 3. Engineering (Hood/Isolator) Gown->Engineer Work 4. Synthesis (No Heat Confinement) Engineer->Work Decon 5. Decontamination (Wet Wipe Method) Work->Decon Waste 6. Disposal (Segregated Incineration) Decon->Waste Waste->Plan

Caption: The operational lifecycle. Note that safety planning cycles back after disposal for the next experiment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7] National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[8][Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity.[Link]

Sources

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